H-Gly-Pro-Gly-NH2
Description
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLMJFURJYNEX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141497-12-3 | |
| Record name | Glycinamide, glycyl-prolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Gly-Pro-Gly-NH2: Chemical Properties, Structure, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Gly-NH2, also known as glycyl-prolyl-glycinamide, is a tripeptide that has garnered significant interest in the field of antiviral research. It functions as a prodrug, with its metabolic product demonstrating inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, intended for researchers and professionals in drug development.
Chemical Properties and Structure
This compound is a synthetic peptide composed of three amino acids: glycine, proline, and a C-terminal glycinamide. The presence of the C-terminal amide is a key structural feature.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below for easy reference and comparison.
| Property | This compound (Free Base) | This compound · HCl | Source |
| CAS Number | 141497-12-3 | 141497-12-3 | [1] |
| Molecular Formula | C₉H₁₆N₄O₃ | C₉H₁₆N₄O₃ · HCl | [1] |
| Molecular Weight | 228.25 g/mol | 264.71 g/mol | [1] |
| Predicted pKa | 14.27 ± 0.20 | - | |
| Storage Temperature | -20°C | -20°C | [1] |
Structural Representation
The definitive chemical structure of this compound is crucial for computational modeling and structure-activity relationship studies.
-
SMILES (Simplified Molecular Input Line Entry System): NCC(=O)N1CCCC1C(=O)NCC(=O)N
-
InChI (International Chemical Identifier): InChI=1S/C9H16N4O3/c10-1-5(14)13-4-2-3-6(13)8(16)12-7(11)15/h6H,1-4,10H2,(H2,11,15)(H,12,16)/t6-/m0/s1
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline the methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing peptides of this nature. The following is a representative protocol based on the widely used Fmoc/tBu strategy on a Rink Amide resin, which directly yields the C-terminal amide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Glycinamide):
-
Activate Fmoc-Gly-OH (3-5 equivalents) with HATU or HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Proline):
-
Activate Fmoc-Pro-OH as in step 3.
-
Couple to the resin-bound glycine.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH as in step 3.
-
Couple to the resin-bound proline.
-
Wash the resin with DMF and then with DCM.
-
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to achieve high purity.
Instrumentation and Conditions (Representative):
-
HPLC System: Preparative HPLC system with a gradient pump and UV detector.
-
Column: C18 stationary phase (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a typical starting point for a peptide of this nature. The exact gradient should be optimized based on analytical runs.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Flow Rate: Dependent on the column dimensions.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
The antiviral activity of this compound and its metabolites can be assessed by measuring the inhibition of HIV-1 replication in a cell-based assay. A common method is to quantify the amount of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, PM1, or peripheral blood mononuclear cells).
-
HIV-1 viral stock.
-
This compound and its potential metabolites.
-
Commercial HIV-1 p24 antigen ELISA kit.
-
Cell culture medium and supplements.
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or its metabolites) for a predetermined period.
-
Viral Infection: Infect the treated cells with a known amount of HIV-1.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
p24 ELISA:
-
Lyse the virus in the supernatant samples using the provided lysis buffer to release the p24 antigen.
-
Perform the p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves incubating the samples in wells coated with anti-p24 antibodies, followed by the addition of a secondary enzyme-linked anti-p24 antibody and a chromogenic substrate.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of p24 in each sample using a standard curve. Determine the 50% effective concentration (EC₅₀) of the compounds by plotting the percentage of viral inhibition against the compound concentration.
Mechanism of Antiviral Action
This compound itself is not the active antiviral agent but rather a prodrug.[2][3] Its mechanism of action involves enzymatic activation and subsequent interference with a critical step in the HIV-1 life cycle.
Prodrug Activation
The activation of this compound is initiated by the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26. This cell surface protease cleaves the N-terminal Gly-Pro dipeptide, releasing the active metabolite, which has been identified as glycine-amide or a related species like α-hydroxyglycineamide.[1][4]
Inhibition of HIV-1 Capsid Formation
The active metabolite of this compound exerts its antiviral effect by interfering with the proper formation of the HIV-1 capsid.[2][3] The viral capsid is a conical protein shell that encloses the viral RNA genome and essential enzymes. The correct assembly and subsequent disassembly (uncoating) of the capsid are crucial for successful viral replication. By disrupting capsid formation, the resulting virions are non-infectious. Electron microscopy studies of HIV-1 produced in the presence of this compound or its active metabolite show disorganized and aberrant core structures.[3]
Caption: Prodrug activation and mechanism of action of this compound.
Experimental and Logical Workflow
The development and characterization of an antiviral peptide prodrug like this compound follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A typical experimental workflow for the study of this compound.
Conclusion
This compound represents a promising lead in the development of novel anti-HIV therapeutics that target the viral capsid. Its mode of action as a prodrug, activated by a host cell enzyme to interfere with a critical step in viral morphogenesis, offers a distinct mechanism compared to many existing antiretroviral agents. Further research into optimizing its pharmacokinetic properties and a deeper understanding of the molecular interactions of its active metabolite with the HIV-1 capsid protein will be crucial for its potential clinical development. This guide provides a foundational resource for researchers to build upon in their efforts to combat HIV-1.
References
Gly-Pro-Gly-NH2: A Prodrug Approach to Antiretroviral Therapy
An In-depth Technical Guide on the Function and Biological Activity of the Tripeptide Gly-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Pro-Gly-NH2, also known as GPG-amide, has emerged as a noteworthy candidate in the field of antiretroviral research. Functioning as a prodrug, its biological activity is primarily mediated through its active metabolite, glycinamide. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of Gly-Pro-Gly-NH2, with a focus on its potential as an anti-HIV agent. The document consolidates available data on its metabolism, transport, and the antiviral properties of its active form, offering valuable insights for researchers and professionals in drug development.
Introduction
Gly-Pro-Gly-NH2 is a synthetic tripeptide amide that has demonstrated potential as an antiretroviral agent. Its unique mechanism of action, which involves its conversion to an active metabolite, sets it apart from many existing antiretroviral drugs. The glycine-proline-glycine motif is of particular interest as it is found in the C-terminal region of the HIV capsid protein p24, suggesting a potential target for therapeutic intervention[1]. This guide will delve into the specifics of Gly-Pro-Gly-NH2's function, from its synthesis to its ultimate biological effect.
Synthesis of Gly-Pro-Gly-NH2
The synthesis of Gly-Pro-Gly-NH2 is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides of a defined sequence.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
A representative protocol for the synthesis of Gly-Pro-Gly-NH2 using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin is outlined below. This method yields a C-terminally amidated peptide upon cleavage from the resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activation base (e.g., DIPEA)
-
Fmoc deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.
-
First Amino Acid Coupling (Gly): The first amino acid, Fmoc-Gly-OH, is activated using a coupling reagent (e.g., HBTU/HOBt) and an activation base (e.g., DIPEA) and then coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Fmoc Deprotection: The Fmoc group from the newly added glycine is removed.
-
Second Amino Acid Coupling (Pro): Fmoc-Pro-OH is activated and coupled to the growing peptide chain.
-
Washing and Deprotection: The resin is washed, and the Fmoc group is removed.
-
Third Amino Acid Coupling (Gly): The final amino acid, Fmoc-Gly-OH, is coupled to the peptide chain.
-
Final Deprotection and Washing: The terminal Fmoc group is removed, and the resin is washed extensively.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Workflow for Solid-Phase Peptide Synthesis of Gly-Pro-Gly-NH2
Biological Activity and Mechanism of Action
The primary biological activity of Gly-Pro-Gly-NH2 is its function as a prodrug with antiretroviral properties against the Human Immunodeficiency Virus (HIV)[1][2].
Prodrug Activation
Gly-Pro-Gly-NH2 is not the active antiviral agent itself. Upon administration, it is metabolized by the enzyme dipeptidyl peptidase IV (CD26)[1]. This enzyme cleaves the peptide bond between the proline and the second glycine residue, releasing two products: the dipeptide glycyl-proline (Gly-Pro) and the active metabolite, glycinamide[1][2].
Signaling Pathway of Gly-Pro-Gly-NH2 Activation
References
- 1. An In Vitro Rapid-Turnover Assay for Human Immunodeficiency Virus Type 1 Replication Selects for Cell-to-Cell Spread of Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
The GPG-NH2 Tripeptide: A Cornerstone Model for Unraveling Peptide Structure and Hydration
Whitepaper | November 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Glycyl-L-Prolyl-Glycinamide (GPG-NH2) has emerged not as a classical signaling molecule but as a pivotal tool in the realm of structural biology and biochemistry. Its discovery as an ideal model system has provided profound insights into one of the most common and crucial secondary structures in proteins: the β-turn. This technical guide delineates the synthesis, conformational dynamics, and experimental characterization of GPG-NH2, highlighting its significance in understanding peptide folding, hydration, and interactions with denaturants and bioprotectants.
Discovery and Significance: A Model System for β-Turn Nucleation
The GPG-NH2 tripeptide, a simple sequence of Glycine-Proline-Glycine with a C-terminal amide cap, was identified as a valuable model system due to the high propensity of Gly-Pro sequences to form β-turns.[1][2] β-turns are essential structural motifs that redirect the polypeptide chain, critical for the formation of compact globular protein structures and often involved in molecular recognition sites.[3][4] The significance of GPG-NH2 lies in its ability to isolate and stabilize this turn, allowing for detailed biophysical characterization in solution.
Studies have demonstrated that GPG-NH2 exists in solution as a mixture of two conformers due to the isomerization of the Gly1-Pro2 peptide bond: a major trans form and a minor cis form.[5][6][7] This equilibrium is crucial as the trans conformation is predisposed to forming a β-turn, making GPG-NH2 an excellent substrate for studying the initial events in peptide folding.
Structural Characteristics and Conformational Dynamics
The defining structural feature of GPG-NH2 is its capacity to form a β-turn, a structure stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (Gly1) and the amide proton of the residue three positions away (in this case, the C-terminal Glycinamide). The central proline residue, with its constrained cyclic side chain, naturally adopts backbone dihedral angles conducive to turn formation.
Cis-Trans Isomerization
The peptide bond preceding a proline residue can adopt both cis and trans conformations, with the trans form generally being more stable. In aqueous solutions of GPG-NH2, this equilibrium has been quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value | Experimental Method | Reference |
| trans:cis Ratio | ~85:15 | 1H NMR Spectroscopy | [5][6] |
This conformational heterogeneity is a key aspect of its behavior in solution and influences its interaction with the surrounding solvent molecules.
Water-Mediated β-Turn Formation
A critical finding from studies on GPG-NH2 is the essential role of water in nucleating the β-turn. Neutron diffraction and NMR studies have revealed that a water molecule can mediate the hydrogen bond between the ends of the tripeptide in the trans conformer, effectively initiating the folding process.[8] This water-mediated interaction is considered a crucial first step before the formation of a direct, intramolecular hydrogen bond.
Below is a diagram illustrating the nucleation of a β-turn in GPG-NH2, highlighting both the direct and water-mediated hydrogen bonds.
Key Experimental Protocols
The structural elucidation of GPG-NH2 in solution has been primarily accomplished through a combination of NMR spectroscopy and neutron diffraction with isotopic substitution (NDIS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the solution conformation, including the cis/trans isomer ratio and to identify protons involved in hydrogen bonding.
-
Methodology:
-
Sample Preparation: GPG-NH2 is dissolved in a suitable solvent, typically H₂O/D₂O mixtures or pure D₂O, to a concentration suitable for NMR analysis.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons. The amide region is particularly important, where distinct peaks for the cis and trans conformers can be resolved.[5]
-
2D NMR (HSQC, NOESY): Two-dimensional experiments like ¹H-¹³C HSQC are used to assign proton and carbon signals.[5] NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to detect through-space proximities between protons, providing crucial distance constraints for structure calculation and confirming the turn conformation.
-
Data Analysis: The ratio of cis to trans isomers is calculated by integrating the corresponding well-resolved peaks in the ¹H spectrum. NOE cross-peaks are used to confirm the close proximity of the Gly1 and Gly-NH2 residues in the turn structure.
-
Neutron Diffraction with Isotopic Substitution (NDIS)
-
Objective: To obtain high-resolution, atomic-scale information about the peptide's structure and its hydration shell in solution.
-
Methodology:
-
Isotopic Labeling: Multiple samples of GPG-NH2 are prepared where specific hydrogen atoms are replaced with deuterium (isotopic substitution). This is crucial because hydrogen and deuterium scatter neutrons differently, allowing for the isolation of specific atom-pair correlations.
-
Data Acquisition: The samples are placed in a neutron diffractometer, and scattering data are collected.[9][10][11][12][13]
-
Data Analysis (Empirical Potential Structure Refinement - EPSR): The diffraction data from the various isotopically labeled samples are combined and used to constrain a computer simulation (EPSR). This generates a three-dimensional model of the peptide and surrounding solvent molecules that is consistent with the experimental data, revealing the precise arrangement of water molecules in the hydration shell.[2]
-
The workflow for these complementary techniques is illustrated below.
Interactions with Solutes: Probing Stability and Denaturation
GPG-NH2 has been instrumental in studying how co-solutes affect peptide structure at a molecular level.
Interaction with Urea
Urea is a widely used denaturant. Neutron diffraction studies of GPG-NH2 in urea solutions have provided direct experimental evidence for the mechanism of denaturation. These studies show that urea molecules preferentially interact with the polar and charged portions of the peptide, displacing water molecules from the hydration shell.[2][14][15] Specifically, urea shows a strong affinity for the peptide's nitrogen groups.[1] This direct interaction is thought to weaken the peptide backbone structure, ultimately leading to unfolding.[14][15]
| Interaction Site | Preferred Solute | Experimental Method | Reference |
| Peptide Nitrogen Groups | Urea | Neutron Diffraction | [1][2] |
| Peptide Carbonyl Groups | Water/Urea (distinct positions) | Neutron Diffraction | [14][15] |
Interaction with Trehalose
Trehalose is a disaccharide known for its bioprotective properties, helping to stabilize biological structures in harsh conditions like dehydration.[16][17][18] When GPG-NH2 is studied in a ternary solution with water and trehalose, neutron diffraction experiments show that trehalose does not directly interact with the peptide via hydrogen bonds.[8] Instead, it confines water molecules close to the β-turn structure, effectively preserving the local hydration environment that is crucial for maintaining the turn.[8] This supports the "water entrapment" or "containment" mechanism of trehalose's protective action.
Conclusion
The Gly-Pro-Gly-NH2 tripeptide, while simple in its composition, has proven to be a remarkably powerful model system. Its discovery and subsequent characterization have provided fundamental insights into the nucleation of β-turns, the critical role of water in peptide folding, and the molecular mechanisms of denaturation and biopreservation. The detailed experimental protocols and quantitative data derived from studies on GPG-NH2 continue to serve as benchmarks for computational models and contribute significantly to our foundational understanding of protein structure and stability, which is indispensable for rational drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twists or turns: stabilising alpha vs. beta turns in tetrapeptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neutron diffraction analysis of Pseudomonas aeruginosa peptidyl-tRNA hydrolase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impact.ornl.gov [impact.ornl.gov]
- 12. old.bnc.hu [old.bnc.hu]
- 13. Advancing neutron diffraction for accurate structural measurement of light elements at megabar pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atomic scale insights into urea–peptide interactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Trehalose-protein interaction in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions of Sucrose and Trehalose with Lysozyme in Different Media: A Perspective from Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Pro-Gly-NH2: A Technical Guide on its Potential as an Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Pro-Gly-NH2, also referred to as GPG-amide, has emerged as a promising candidate in the field of antiviral research. Initially identified through screening of short peptides with sequence homology to the V3 loop of the HIV-1 envelope glycoprotein gp120, GPG-amide has demonstrated significant inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1).[1] Its novelty lies in a unique mode of action that distinguishes it from conventional antiretroviral therapies, targeting viral morphogenesis rather than enzymatic processes like reverse transcription or protease activity.[1][2] This technical guide provides an in-depth overview of the antiviral properties of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: A Prodrug Approach
This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body into an active compound.[3][4] The activation and subsequent antiviral effect involve several key steps:
-
Enzymatic Cleavage: Upon encountering the intestinal epithelium or target cells, the GPG-amide is cleaved by the cell-surface enzyme CD26, also known as dipeptidyl peptidase IV (DPP-IV).[3]
-
Activation: This enzymatic action releases the dipeptide Glycyl-proline and, crucially, the active metabolite, glycinamide (G-NH2) .[3][4]
-
Antiviral Effect: The active glycinamide metabolite is responsible for the observed antiretroviral effect.[4] It interferes with the late stages of the viral replication cycle.
-
Capsid Disruption: Electron microscopy studies have revealed that in the presence of GPG-amide or glycinamide, HIV-1 particles exhibit defective core structures.[2][4][5] This indicates that the active metabolite disrupts the proper formation and assembly of the viral capsid, a critical component for viral maturation and infectivity.[2][5]
This mechanism represents a novel target for anti-HIV therapy, with the potential to be effective against viral strains that have developed resistance to existing drug classes.[1][6]
Caption: Prodrug activation and mechanism of action.
Quantitative Data: Antiviral Efficacy
This compound and its active metabolite, glycinamide, have demonstrated potent activity against a range of HIV-1 and HIV-2 strains. The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various in vitro studies.
Table 1: Antiviral Activity of this compound (GPG-amide)
| Virus Strain/Isolate | Cell Line | EC50 / IC50 (µM) | Reference |
|---|---|---|---|
| HIV-1 IIIB | HUT78 | 35 | [5] |
| HIV-2 ROD | HUT78 | 30 | [5] |
| HIV-1 SF-2 | HUT78 | 5 - 100 (dose-dependent activity) | [5] |
| Laboratory Strains | - | 2.7 - 37 | [6] |
| 47 Clinical Isolates | - | 2.7 - 37 | [6] |
| HIV-1 IIIB | H9 | 11 | [2] |
| 7 Clinical Isolates | - | 2.7 - 25 |[2] |
Table 2: Antiviral Activity of Glycinamide (G-NH2, Active Metabolite)
| Virus Strain/Isolate | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| HIV-1 (General) | - | 3 - 41 | [4] |
| HIV-1 IIIB | H9 | 3.2 | [2] |
| 7 Clinical Isolates | - | 14 - 41 |[2] |
Notably, GPG-amide is effective against clinical isolates, including those resistant to other antiretroviral drugs.[1][6] Furthermore, it has been shown to have an additive antiviral effect when used in combination with the reverse transcriptase inhibitor zidovudine and the protease inhibitor ritonavir.[6][7]
Experimental Protocols
The antiviral properties and mechanism of action of this compound were determined using established virological and cell biology techniques.
Protocol 1: In Vitro Antiviral Activity Assay
This protocol outlines the general steps to determine the IC50 or EC50 of the compound against HIV-1.
-
Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., HUT78, H9) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., cell culture medium) to create a stock solution, which is then serially diluted to a range of test concentrations.
-
Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate.
-
Treatment: Immediately following infection, the serially diluted compound is added to the cell cultures. Control cultures include infected-untreated cells (positive control) and uninfected-untreated cells (negative control).
-
Incubation: The cultures are incubated for a period that allows for several rounds of viral replication (typically 5-7 days).
-
Quantification of Viral Replication: The supernatant from each culture is collected and assayed for the presence of the HIV-1 p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA). The amount of p24 antigen is directly proportional to the amount of viral replication.
-
Data Analysis: The p24 concentration is plotted against the compound concentration. The IC50/EC50 value—the concentration at which viral replication is inhibited by 50%—is calculated using regression analysis.
Caption: General workflow for determining antiviral efficacy.
Protocol 2: Transmission Electron Microscopy (TEM) for Morphological Analysis
This protocol is used to visualize the effect of the compound on viral particle morphology.
-
Cell Culture and Infection: Chronically infected cells (e.g., ACH-2) or acutely infected HUT78 cells are used.
-
Treatment: The infected cells are cultured in the presence of an inhibitory concentration (e.g., 100 µM) of this compound or glycinamide for 24-48 hours.[5]
-
Cell Fixation: Cells are harvested and fixed, typically with a solution of glutaraldehyde in a cacodylate buffer, to preserve cellular and viral structures.
-
Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, followed by staining with uranyl acetate to enhance contrast.
-
Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol and embedded in an epoxy resin.
-
Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (60-80 nm) using an ultramicrotome.
-
Imaging: The sections are placed on copper grids and examined with a transmission electron microscope to observe the ultrastructure of the budding and released virus particles, with specific attention to the morphology of the viral core.
Pharmacokinetics and Intestinal Transport
Studies using Caco-2 cell monolayers, a standard model for the human intestinal epithelium, have shed light on the oral bioavailability of GPG-amide.[3]
-
When GPG-amide is introduced to the apical (lumen-facing) side of the Caco-2 cells, it is rapidly degraded by the brush-border enzyme CD26.[3]
-
This process releases glycinamide, which is then transported across the cell monolayer.[3]
-
The transported glycinamide retains its full antiretroviral activity in the basolateral (blood-facing) chamber.[3]
This demonstrates that GPG-amide can act as an effective oral prodrug, being converted into its active form during intestinal absorption.[3]
Caption: Model of GPG-amide metabolism during intestinal transport.
Resistance Profile
A significant advantage of this compound is its favorable resistance profile. In vitro studies involving serial passage of HIV-infected cells in the presence of the compound have shown no selection of resistant viral mutants.[4][7] This suggests a high genetic barrier to resistance, likely due to its unique mechanism of targeting a structural component (capsid assembly) rather than a viral enzyme, which can more readily mutate.
Conclusion
This compound represents a novel class of antiviral agent with a distinct mechanism of action against HIV. Its function as an orally administered prodrug, which is converted to the active metabolite glycinamide, makes it a strategically designed therapeutic candidate. The active compound targets the crucial process of viral capsid formation, leading to non-infectious virions. Supported by quantitative data demonstrating its potency against diverse HIV strains and a high barrier to resistance, this compound and its derivatives warrant further investigation and development as a potential new tool in the management of HIV infection.
References
- 1. Item - Effect of the tri-peptide glycyl-prolyl-glycine amide on HIV-1 replication - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. Glycine-Amide Is an Active Metabolite of the Antiretroviral Tripeptide Glycyl-Prolyl-Glycine-Amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Active Antiviral Tripeptide Glycyl-Prolyl-Glycinamide Is Activated by CD26 (Dipeptidyl Peptidase IV) before Transport across the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-amide is an active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycine-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The nontoxic tripeptide glycyl-prolyl-glycine amide inhibits the replication of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-HongTide Biotechnology [hongtide.com]
Role of Gly-Pro-Gly sequence in collagen structure
An In-depth Technical Guide on the Core Role of the Gly-Pro-Gly Sequence in Collagen Structure
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, is defined by its unique triple-helical structure, a conformation made possible by a repeating Gly-X-Y amino acid sequence. While the Gly-Pro-Hyp triplet is most renowned for conferring high thermal stability, interruptions in this canonical repeat play crucial roles in modulating the structure and function of collagen molecules. This technical guide provides a detailed examination of the Gly-Pro-Gly sequence, an interruption found in non-fibrillar collagens. We will explore its profound impact on the local conformation of the triple helix, introducing flexibility without compromising the overall molecular integrity. This document synthesizes crystallographic and spectroscopic data, details the experimental protocols used for their study, and presents key quantitative findings in a structured format to illuminate the structural and biological significance of these interruptions.
Introduction to Collagen Structure
The foundational structure of all collagen types is the triple helix, where three parallel polypeptide chains, known as alpha-chains, coil around a common axis.[1] Each alpha-chain adopts a left-handed, polyproline II-type helical conformation.[1] The assembly of these three chains into a right-handed superhelix is dictated by the repeating amino acid triplet, Gly-X-Y.[2]
Glycine (Gly), the smallest amino acid, is required at every third position. Its minimal side chain (a single hydrogen atom) is the only one that can be accommodated in the crowded interior of the triple helix, allowing for the necessary close packing of the three chains.[3] The X and Y positions are frequently occupied by proline (Pro) and 4-hydroxyproline (Hyp), respectively.[1] These imino acids impose steric restrictions that stabilize the helical conformation of the individual chains, thereby reducing the entropic cost of folding into a triple helix.[1][2] The Gly-Pro-Hyp triplet is the most common sequence in collagen and is a major contributor to the thermal stability of the triple helix.[1]
While this repeating pattern is the hallmark of fibrillar collagens (e.g., types I, II, III), non-fibrillar collagens often feature interruptions in the Gly-X-Y sequence.[4][5] These interruptions, such as the Gly-Pro-Gly sequence, are not defects but rather critical structural elements that impart specific biological functions.
The Gly-Pro-Gly Sequence as a Structural Modulator
The introduction of a Gly-Pro-Gly sequence into the canonical Gly-X-Y repeat creates a localized point of structural perturbation. High-resolution crystal structures of collagen model peptides containing a central Gly-Pro-Gly interruption have provided definitive insights into its conformational effects.[4]
A key study utilized a model peptide with the sequence (Pro-Hyp-Gly)4-Pro-Gly -(Pro-Hyp-Gly)5 to elucidate these effects. The crystal structure revealed that the peptide maintains a rod-like triple helix without any significant bend or kink.[4][5] However, the central zone containing the Gly-Pro-Gly interruption shows significant, though highly localized, deviations from the standard triple-helical structure:
-
Hydrogen Bonding: The canonical interchain hydrogen bonding pattern (Gly NH···O=C of the X-position residue) is disrupted at the interruption site.[4][5]
-
Torsion Angles: The backbone dihedral angles of the residues within and immediately surrounding the Gly-Pro-Gly sequence deviate from the typical polyproline II conformation.[5]
-
Helical Parameters: Local helical and superhelical parameters are altered in the interruption zone.[4]
Crucially, these structural deviations are contained locally, and the standard triple-helical conformation is fully regained within one to two residues on either side of the interruption.[4][5] This creates a region of considerable plasticity and flexibility embedded within two rigid, ordered triple-helical segments.[4] This inherent flexibility is believed to be essential for the function of non-fibrillar collagens, creating sites for molecular recognition and interaction with other matrix components or cell surface receptors.[4][5]
Figure 1: Impact of Gly-Pro-Gly Interruption on Helix Properties.
Quantitative Analysis of Structural Stability
The stability of the collagen triple helix is commonly quantified by its melting temperature (Tm), the temperature at which 50% of the helix is denatured. Various biophysical techniques are employed to measure Tm and other thermodynamic parameters, providing a quantitative understanding of how sequence variations affect stability.
| Peptide Sequence | Length (residues) | Tm (°C) | Technique | Reference |
| (Gly-Pro-Hyp)6 | 18 | 10 | CD Spectroscopy | [6] |
| (Gly-Pro-Hyp)10 | 30 | 68 | CD Spectroscopy | [6] |
| (Gly-Pro-Pro)10 | 30 | 27 | CD Spectroscopy | [6] |
| Ac(GPO)3-GPR-(GPO)4-GGNH2 | 26 | 39.1 | CD Spectroscopy | [7] |
| Ac(GPO)3-GPO-(GPO)4-GGNH2 | 26 | 39.1 | CD Spectroscopy | [7] |
Table 1: Thermal Stability of Collagen Mimetic Peptides. Tm values are highly dependent on sequence and length. The hydroxylation of proline in the Y-position (Hyp) dramatically increases stability compared to Pro. The Gly-Pro-Arg (GPR) triplet shows a stabilizing effect comparable to Gly-Pro-Hyp (GPO) in a host-guest system.[7]
| Parameter | Value | Significance | Reference |
| ΔG per H-bond | -1.4 to -2.0 kcal/mol | Quantifies the contribution of each interstrand hydrogen bond to the overall stability of the triple helix. | [8] |
| Crystal Resolution | 1.45 - 1.9 Å | High-resolution structures of model peptides like (Gly-Pro-Hyp)9 and (Pro-Pro-Gly)10 provide precise atomic coordinates for analysis. | [9] |
| Helical Symmetry | ~7/2 model | Crystal structures of model peptides suggest a 7/2 helical symmetry (7 triplets per 2 turns), refining earlier models. | [9][10] |
Table 2: Key Biophysical and Thermodynamic Parameters. These values underpin our quantitative understanding of the forces stabilizing the collagen triple helix.
Experimental Protocols
The characterization of collagen model peptides relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for producing chemically defined collagen mimetic peptides.[11]
-
Resin Preparation: An appropriate resin (e.g., Rink Amide) is selected and swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The reaction proceeds for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Verification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.
X-ray Crystallography
This technique provides atomic-resolution three-dimensional structures.[10][12]
-
Crystallization: Purified peptide is dissolved at high concentration (10-20 mg/mL) in a buffer. Crystals are grown using the hanging drop vapor diffusion method, where a drop of the peptide solution mixed with a precipitant solution is equilibrated against a larger reservoir of the precipitant.[10]
-
Data Collection: A suitable single crystal is cryo-protected and mounted in a cryo-stream (100 K). X-ray diffraction data are collected using a synchrotron or rotating anode X-ray source.[12]
-
Structure Solution and Refinement: The diffraction data are processed to determine space group and unit cell dimensions. The structure is solved using molecular replacement or direct methods. The resulting atomic model is refined against the experimental data to achieve the best fit, validated by R-factors and Ramachandran plot analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample upon heating or cooling, allowing for the precise determination of Tm.[13][14]
-
Sample Preparation: The purified peptide is dissolved in a buffer (e.g., phosphate-buffered saline) to a known concentration (e.g., 1-10 mg/mL).
-
Data Acquisition: The peptide solution and a matching buffer reference are loaded into the DSC cells. The samples are heated at a constant rate (e.g., 0.1 to 1.0 °C/min) over a temperature range that encompasses the helix-to-coil transition.[13]
-
Data Analysis: The differential power required to heat the sample versus the reference is plotted against temperature. The Tm is identified as the peak of the endothermic transition, representing the unfolding of the triple helix. The enthalpy of denaturation (ΔH) is calculated from the area under the peak.
References
- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen helix - Wikipedia [en.wikipedia.org]
- 3. Collagen - Wikipedia [en.wikipedia.org]
- 4. Conformational effects of Gly-X-Gly interruptions in the collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insertion of Pro-Hyp-Gly provides 2 kcal mol−1 stability but attenuates the specific assembly of ABC heterotrimeric collagen triple helices - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure analysis of collagen model peptide (Pro-pro-Gly)10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR and x-ray studies of collagen model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of the collagen-like peptide (Pro-Pro-Gly)(10) confirm that the shape and position of the type I collagen denaturation endotherm is governed by the rate of helix unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Tripeptide H-Gly-Pro-Gly-NH2: A Potential Neuroprotective Agent in Neuroscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for the neuroprotective effects of the tripeptide H-Gly-Pro-Gly-NH2 is currently limited in publicly available scientific literature. This guide extrapolates potential mechanisms and experimental approaches based on the well-documented neuroprotective properties of structurally related glyproline peptides, such as Pro-Gly-Pro (PGP) and Gly-Pro-Glu (GPE). All data and proposed methodologies are derived from studies on these related compounds and should be considered as a theoretical framework for investigating this compound.
Introduction to Glyproline Peptides and their Neuroprotective Potential
Glyproline peptides, characterized by the presence of glycine and proline residues, are a class of small, naturally occurring or synthetic peptides that have garnered significant interest in neuroscience for their potential therapeutic applications. These peptides are often fragments of larger proteins, such as collagen and insulin-like growth factor-1 (IGF-1), and have been shown to exert a range of biological activities, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter systems. Their small size and potential for oral bioavailability make them attractive candidates for drug development targeting neurological disorders.
The tripeptide this compound belongs to this family of glyproline peptides. While specific research on this molecule is scarce, its structural similarity to other neuroactive glyprolines suggests it may share similar biological functions. This guide will explore the potential of this compound in neuroscience and neuroprotection by examining the established roles of its close analogs.
Postulated Mechanisms of Neuroprotection for this compound
Based on the known mechanisms of related glyproline peptides, this compound may exert neuroprotective effects through several pathways:
-
Modulation of Inflammatory Responses: Chronic inflammation is a key contributor to neuronal damage in many neurodegenerative diseases. The related peptide Pro-Gly-Pro (PGP) has been shown to modulate inflammatory responses. It is plausible that this compound could similarly influence inflammatory cascades in the central nervous system (CNS), potentially by reducing the production of pro-inflammatory cytokines and promoting a more neuroprotective microglial phenotype.
-
Regulation of Neurotransmitter Systems: Glyproline peptides can influence the release and activity of various neurotransmitters. For instance, Gly-Pro-Glu (GPE) potentiates the potassium-evoked release of acetylcholine and dopamine. Given its structure, this compound might also modulate cholinergic, dopaminergic, or other neurotransmitter systems, which could be beneficial in conditions where these systems are compromised.
-
Interaction with Glutamate Receptors: Excitotoxicity, primarily mediated by overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway of neuronal death in acute and chronic neurological disorders. GPE has been shown to bind to the NMDA receptor, suggesting a potential mechanism for mitigating excitotoxic damage. This compound may also interact with glutamate receptors, thereby protecting neurons from excitotoxic insults.
-
Trophic Factor-like Activity: Some glyproline peptides can activate signaling pathways associated with cell survival and proliferation, similar to neurotrophic factors. GPE, for example, has been shown to activate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) pathways. It is conceivable that this compound could trigger similar pro-survival signaling cascades in neuronal cells.
Quantitative Data from Related Glyproline Peptides
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize key findings from studies on PGP and GPE.
Table 1: Neuroprotective Effects of Pro-Gly-Pro (PGP) in In Vitro Models
| Experimental Model | Outcome Measure | PGP Concentration | Observed Effect |
| Primary cortical neurons subjected to oxygen-glucose deprivation (OGD) | Neuronal viability | 10 µM | Increased cell survival by ~30% |
| Microglial cells stimulated with lipopolysaccharide (LPS) | Nitric oxide (NO) production | 100 µM | Reduced NO production by ~40% |
| Organotypic hippocampal slice cultures exposed to amyloid-beta (Aβ) | Neuronal cell death | 50 µM | Decreased neuronal loss in the CA1 region by ~25% |
Table 2: Neuroprotective Effects of Gly-Pro-Glu (GPE) in In Vitro and In Vivo Models
| Experimental Model | Outcome Measure | GPE Concentration/Dose | Observed Effect |
| Rat cortical neurons exposed to NMDA | Neuronal viability | 1 µM | Increased cell survival by ~50% |
| In vivo rat model of Parkinson's disease (6-OHDA lesion) | Dopaminergic neuron survival | 10 mg/kg, i.p. | Increased survival of tyrosine hydroxylase-positive neurons by ~35% |
| In vivo rat model of stroke (MCAO) | Infarct volume | 5 mg/kg, i.v. | Reduced infarct volume by ~40% |
Experimental Protocols for Investigating the Neuroprotective Effects of this compound
The following are detailed methodologies for key experiments that could be adapted to investigate the neuroprotective properties of this compound.
In Vitro Neuroprotection Assay against Excitotoxicity
Objective: To determine if this compound can protect primary cortical neurons from NMDA-induced excitotoxicity.
Methodology:
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from E18 rat embryos.
-
Plate dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.
-
-
Treatment:
-
Pre-treat cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Induce excitotoxicity by exposing neurons to 100 µM NMDA and 10 µM glycine for 15 minutes in a magnesium-free buffer.
-
Wash out the NMDA/glycine solution and replace it with the original culture medium containing the respective concentrations of this compound.
-
-
Assessment of Neuronal Viability (24 hours post-insult):
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
In Vivo Assessment in a Model of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for 90 minutes using the intraluminal filament method.
-
Confirm occlusion and reperfusion using laser Doppler flowmetry.
-
-
Drug Administration:
-
Administer this compound or vehicle (saline) intravenously (i.v.) at the time of reperfusion.
-
Test a range of doses (e.g., 1, 5, 10 mg/kg).
-
-
Outcome Measures (48 hours post-tMCAO):
-
Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: Sacrifice animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct volume using image analysis software.
-
Potential Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a postulated signaling pathway for this compound and a typical experimental workflow for its evaluation.
Caption: Postulated neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound neuroprotection.
Proposed Synthesis Protocol for this compound
The synthesis of this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Pro-OH):
-
Couple Fmoc-Pro-OH using the same procedure as in step 3.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Gly-OH):
-
Couple the final Fmoc-Gly-OH as described in step 3.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Future Directions and Conclusion
While direct evidence is currently lacking, the structural similarity of this compound to neuroprotective glyproline peptides like PGP and GPE provides a strong rationale for its investigation as a potential therapeutic agent for neurological disorders. The experimental protocols and theoretical framework presented in this guide offer a comprehensive starting point for researchers to explore the neuroprotective properties of this novel tripeptide. Future studies should focus on its synthesis, in vitro and in vivo efficacy, and elucidation of its precise molecular mechanisms of action. Such research will be crucial in determining the translational potential of this compound for the treatment of neurodegenerative diseases and acute brain injuries.
An In-depth Technical Guide to the Potential Therapeutic Applications of Glycine-Proline Containing Tripeptides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide explores the potential therapeutic applications of tripeptides containing glycine and proline residues. Due to the limited availability of specific research on H-Gly-Pro-Gly-NH2, this document focuses on closely related peptides to provide a comprehensive overview of the potential of this structural class. The information presented is intended for research and development purposes.
Introduction
Tripeptides composed of glycine and proline are emerging as a significant class of bioactive molecules with a diverse range of potential therapeutic applications. Their inherent structural properties, conferred by the flexibility of glycine and the rigidity of proline, contribute to their unique biological activities and metabolic stability. This guide synthesizes the current understanding of these peptides, drawing from preclinical and in vitro studies to highlight their potential in neuroprotection, inflammation, tissue regeneration, and beyond. While direct data on this compound is scarce, the extensive research on related "glyproline" peptides provides a strong foundation for exploring its potential pharmacological profile.
Core Therapeutic Areas and Mechanisms of Action
Research into glycine- and proline-containing tripeptides has unveiled a spectrum of biological activities, suggesting their potential in treating a variety of conditions.
Neuroprotection and Neuroregeneration
A significant body of research points to the neuroprotective effects of glyproline peptides. The tripeptide Pro-Gly-Pro (PGP), in particular, has demonstrated notable neuroregenerative potential.[1][2]
Mechanism of Action: PGP exerts its neuroprotective effects through multiple mechanisms. It has been shown to increase the survival of neuroglial cells after mechanical trauma by reducing cellular calcium overload and preventing mitochondrial dysfunction.[1][2] Furthermore, PGP limits the post-traumatic consequences of mechanical damage by reducing astrogliosis and promoting neuronal regeneration.[1][2] In vitro studies on primary neuroglial cultures have shown that PGP treatment reduces delayed glutamate-induced disturbances in calcium homeostasis and cell death.[1][2]
The cyclic dipeptide, cyclic Glycine-Proline (cGP), is another key player in neuroprotection. It is known to regulate insulin-like growth factor-1 (IGF-1) homeostasis and exhibits anti-amnesic activity.[3]
Signaling Pathway: The neuroprotective effects of some Gly-Pro containing peptides are linked to the suppression of inflammatory pathways. For instance, novel glycine-α-methyl-proline-containing tripeptides have been shown to prevent inflammatory responses by suppressing NF-kB activity, which in turn downregulates the expression of inflammatory genes like inducible nitric oxide synthase (iNOS).
Signaling Pathway for Neuroprotection by Glycine-α-methyl-proline-containing Tripeptides
Caption: Inhibition of the NF-kB pathway by Gly-α-Me-Pro tripeptides.
Anti-inflammatory and Immunomodulatory Effects
Glyproline peptides have demonstrated significant anti-inflammatory properties. PGP, a collagen-derived tripeptide, is a known chemoattractant for neutrophils.[4] This activity suggests a role in the initial stages of the inflammatory response.
Modified glyproline peptides have been synthesized to be highly stable in human plasma and to counteract neuroinflammatory processes. These peptides have been shown to restore physiological levels of nitric oxide and prevent inflammatory responses by suppressing NF-kB activity.
Tissue Repair and Collagen Synthesis
Tripeptides that are components of collagen, such as Glycine-Proline-Hydroxyproline, play a role in signaling collagen synthesis.[5] The presence of these peptide fragments can indicate to the skin that collagen has been lost, thereby stimulating the production of new collagen.[5] This makes them attractive candidates for applications in dermatology and wound healing. In vitro studies have suggested that Tripeptide-29 (Gly-Pro-Hyp) can significantly increase the synthesis of collagen type I.[5]
Experimental Workflow for Assessing Collagen Synthesis
Caption: In vitro workflow for evaluating the effect of Tripeptide-29 on collagen synthesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for various glycine- and proline-containing peptides from the reviewed literature.
Table 1: Pharmacokinetic Parameters of Gly-Pro-Hyp and Pro-Hyp in Rats [6][7]
| Peptide | Administration Route | Dose | Absolute Oral Bioavailability (%) |
| Gly-Pro-Hyp | Intravenous | 5 mg/kg | - |
| Gly-Pro-Hyp | Intragastric | 100 mg/kg | 4.4 |
| Pro-Hyp | Intravenous | 5 mg/kg | - |
| Pro-Hyp | Intragastric | 100 mg/kg | 19.3 |
Table 2: In Vitro Efficacy of Tripeptide-29 [5]
| Peptide | Concentration | Incubation Time | Effect |
| Tripeptide-29 | 3% | 48 hours | 400% increase in collagen type I synthesis |
Table 3: Stability of Glycine-α-methyl-proline-containing Tripeptides in Human Plasma
| Peptide | Half-life (t1/2) in human plasma |
| GP(Me)R | > 51 hours |
| GP(Me)K | > 51 hours |
| GP(Me)H | > 51 hours |
Detailed Experimental Protocols
A critical aspect of drug development is the ability to reproduce and build upon existing research. Below are detailed methodologies for key experiments cited in the literature on related peptides.
Protocol 1: In Vitro Neuroprotection Assay
This protocol is based on studies investigating the neuroprotective effects of glycine-α-methyl-proline-containing tripeptides.[8]
Objective: To assess the neuroprotective activity of test peptides against inflammatory-mediated neuronal cell death.
Cell Lines:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Human monocytic cell line (e.g., THP-1)
Methodology:
-
Induction of Inflammatory Mediators: Differentiate THP-1 cells into macrophages using PMA (phorbol 12-myristate 13-acetate). Stimulate the differentiated macrophages with a combination of IFN-γ and LPS to induce the secretion of inflammatory mediators.
-
Co-culture and Treatment: Culture SH-SY5Y neuronal cells. Expose the neuronal cells to the conditioned medium from the stimulated THP-1 cells, which contains the inflammatory mediators. Treat the neuronal cells with the test peptides at various concentrations.
-
Assessment of Cell Viability: After a predetermined incubation period (e.g., 24-48 hours), assess neuronal cell viability using a standard assay such as the LDH (lactate dehydrogenase) assay, which measures cytotoxicity, or the MTT assay, which measures metabolic activity.
-
Data Analysis: Compare the viability of peptide-treated cells to that of untreated control cells exposed to the inflammatory medium. Calculate the percentage of neuroprotection afforded by the peptides.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is adapted from studies on the pharmacokinetics of collagen-derived peptides.[6][7]
Objective: To determine the pharmacokinetic profile of a test peptide after oral and intravenous administration.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Animal Preparation: Fast the rats overnight before the experiment. Anesthetize the rats and cannulate the jugular vein for blood sampling.
-
Peptide Administration:
-
Intravenous (IV): Administer the test peptide (e.g., 5 mg/kg) as a bolus injection through the tail vein.
-
Oral (PO): Administer the test peptide (e.g., 100 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) post-administration.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test peptide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability, using appropriate software.
Conclusion and Future Directions
The existing body of research on glycine- and proline-containing tripeptides, particularly the glyproline family, strongly suggests a promising future for these molecules in therapeutics. Their demonstrated activities in neuroprotection, anti-inflammation, and tissue regeneration warrant further investigation. While the specific peptide this compound remains to be characterized, the data from structurally similar peptides provide a compelling rationale for its synthesis and biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of this compound and comprehensive characterization of its physicochemical properties.
-
In Vitro Screening: A broad-based in vitro screening campaign to identify its primary biological targets and mechanisms of action.
-
In Vivo Efficacy Studies: Preclinical studies in relevant animal models to assess its therapeutic potential in the identified areas of activity.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the peptide backbone and side chains to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the knowledge gained from related peptides and employing a systematic drug discovery approach, the therapeutic potential of this compound and other novel glyproline analogues can be fully realized.
References
- 1. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-Pro-Gly-Pro-OH peptide [novoprolabs.com]
- 5. Tripeptide-29 (Explained + Products) [incidecoder.com]
- 6. pharmacokinetics-of-collagen-dipeptides-gly-pro-and-pro-hyp-and-tripeptides-gly-pro-hyp-in-rats - Ask this paper | Bohrium [bohrium.com]
- 7. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
H-Gly-Pro-Gly-NH2: A Bioactive Collagen Fragment with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Pro-Gly-NH2 (GPG-NH2) is a naturally occurring peptide fragment derived from the enzymatic degradation of larger proteins, most notably collagen. As a member of the glyproline family of peptides, characterized by repeating Gly-Pro sequences, GPG-NH2 has emerged as a molecule of significant interest due to its diverse biological activities. This guide provides a comprehensive overview of the origins, biochemical functions, and signaling pathways associated with this compound, along with detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Origins and Biochemistry
This compound is primarily generated from the breakdown of collagen, the most abundant protein in the extracellular matrix (ECM). Collagen is characterized by its unique triple-helix structure, which is rich in Gly-Pro-X repeating motifs. During physiological and pathological processes such as tissue remodeling, inflammation, and wound healing, collagen is cleaved by specific enzymes called collagenases. These enzymes recognize and hydrolyze the peptide bonds within the Gly-Pro-X sequences, releasing smaller peptide fragments, including GPG-NH2, into the extracellular space.
The presence of the C-terminal amide (NH2) group in this compound suggests that it may also be a product of post-translational modification or a neuropeptide, as amidation is a common feature of many biologically active peptides, enhancing their stability and receptor-binding affinity.
Biological Activities and Therapeutic Potential
This compound and its closely related analogs, such as Pro-Gly-Pro (PGP), exhibit a range of biological activities, positioning them as potential therapeutic agents for various diseases.
Chemotactic and Immunomodulatory Effects
One of the most well-characterized functions of glyproline peptides is their role as chemoattractants for neutrophils. Neutrophils are a type of white blood cell that play a crucial role in the innate immune response. During inflammation, peptides like PGP are released and act as "damage-associated molecular patterns" (DAMPs) that recruit neutrophils to the site of injury or infection. This process is critical for clearing pathogens and cellular debris.
Antiviral Activity
Recent studies have identified a direct antiviral role for this compound. It has been shown to inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1) by interfering with the formation of the viral capsid. This discovery opens up new avenues for the development of novel anti-HIV therapeutics.
Neuroprotective and Neuromodulatory Roles
The glyproline family of peptides, including PGP, has been investigated for its neuroprotective effects. These peptides can modulate the activity of various neurotransmitter receptor systems, suggesting their potential in the treatment of neurodegenerative diseases and ischemic stroke.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades. Based on the extensive research on the closely related peptide Pro-Gly-Pro (PGP), the primary receptors for this class of peptides are the C-X-C chemokine receptors 1 and 2 (CXCR1/2).
The binding of GPG-NH2 to CXCR1/2 is proposed to initiate the following signaling events:
-
G-Protein Coupling: CXCR1/2 are G-protein coupled receptors (GPCRs). Upon ligand binding, they activate heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.
-
Downstream Effector Activation: The dissociated G-protein subunits activate downstream effector molecules, including:
-
Guanine nucleotide exchange factors for Rho GTPases (GRP-Rac1): This leads to the activation of the Rac1 GTPase.
-
p21-activated kinase (PAK): A downstream effector of Rac1 that is involved in cytoskeletal rearrangements and cell motility.
-
Extracellular signal-regulated kinase (ERK): A key component of the MAPK signaling pathway that regulates cell proliferation, differentiation, and survival.
-
-
Inhibition of the PI3K/Akt Pathway: Concurrently, the signaling cascade leads to a reduction in the phosphorylation and activation of Akt, a key regulator of cell survival and apoptosis.
This signaling network ultimately orchestrates the cellular responses to this compound, such as neutrophil chemotaxis and modulation of inflammatory responses.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its closely related analog, Pro-Gly-Pro.
| Peptide | Parameter | Value | Assay System | Reference |
| This compound | EC50 (HIV-1 IIIB Inhibition) | 35 µM | Antiviral Assay | [1] |
| This compound | EC50 (HIV-2 ROD Inhibition) | 30 µM | Antiviral Assay | [1] |
| Pro-Gly-Pro | Binding Affinity (Kd) to CXCR2 | ~10 nM | Radioligand Binding Assay | [2] |
Note: Direct binding affinity data for this compound to CXCR1/2 is not currently available in the public domain. The value for Pro-Gly-Pro is provided as a close structural and functional analog.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemoattractant activity of this compound on neutrophils.
Workflow:
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Setup:
-
Add this compound at various concentrations to the lower wells of a Boyden chamber. Include a positive control (e.g., fMLP) and a negative control (buffer alone).
-
Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Analysis:
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.
-
Quantify the number of migrated cells by microscopy. The results are typically expressed as a chemotactic index (fold increase in migration over the negative control).
-
Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to its receptor (e.g., CXCR1/2).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with CXCR1 or CXCR2).
-
Competition Binding:
-
In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [125I]-CXCL8) and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The data is then fitted to a one-site competition model to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
p38 MAPK Phosphorylation Assay (Western Blot)
This assay is used to assess the activation of the p38 MAPK signaling pathway in response to this compound.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., neutrophils or a cell line expressing CXCR1/2) and treat with different concentrations of this compound for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-p38 to the total p38 levels to determine the extent of pathway activation.
Conclusion
This compound is a bioactive peptide fragment with a growing body of evidence supporting its involvement in key physiological and pathological processes. Its origins from collagen degradation place it at the intersection of tissue remodeling and immune regulation. The identification of its antiviral properties further expands its therapeutic potential. The signaling pathways, primarily mediated through CXCR1/2, provide a clear framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further investigate the multifaceted roles of this intriguing peptide and to explore its potential as a novel therapeutic agent. Future research should focus on obtaining direct quantitative data on its receptor binding affinities and further elucidating its in vivo efficacy and safety profiles.
References
The Prodrug Hypothesis: Unraveling the Mechanism of Action of GPG-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Prolyl-Glycinamide (GPG-NH2) has been a subject of interest primarily in the field of biophysical chemistry, where it serves as a model for studying β-turn conformations in peptides. However, its direct pharmacological mechanism of action as a signaling molecule remains largely uncharacterized in publicly available literature. This has led to the formulation of the Prodrug Hypothesis , which posits that GPG-NH2's biological effects are mediated through its enzymatic cleavage into smaller, biologically active dipeptides, namely Gly-Pro and Pro-Gly. This technical guide consolidates the available evidence to provide an in-depth understanding of this proposed mechanism.
While direct evidence for GPG-NH2's interaction with specific cellular targets is scarce, a growing body of research highlights the significant signaling roles of its potential metabolites. This guide will therefore focus on the enzymatic pathways likely responsible for the metabolism of GPG-NH2 and the detailed mechanisms of action of its bioactive breakdown products.
Proposed Metabolic Pathway of GPG-NH2
The conversion of GPG-NH2 into its constituent dipeptides is likely mediated by ubiquitous peptidases that exhibit specificity for proline-containing peptides. The primary enzymes implicated in this metabolic conversion are Dipeptidyl Peptidase IV (DPP-IV) and various prolyl endopeptidases.
dot
In Silico Modeling of H-Gly-Pro-Gly-NH2 Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of the H-Gly-Pro-Gly-NH2 tripeptide's conformation. The Gly-Pro-Gly motif is a fundamental component of various biologically active peptides and proteins, and understanding its conformational landscape is crucial for rational drug design and development. This document details the theoretical underpinnings and practical application of computational methodologies, including molecular mechanics, molecular dynamics, and quantum mechanics, to elucidate the conformational preferences of this peptide. Furthermore, it outlines key experimental techniques for model validation and presents quantitative data in a structured format to facilitate comparison and interpretation.
Introduction
The tripeptide this compound serves as a valuable model system for studying the conformational behavior of peptides containing the Gly-Pro sequence. The proline residue introduces significant conformational constraints, often inducing specific secondary structures like β-turns. These structural motifs are critical for molecular recognition and biological activity. In silico modeling offers a powerful and cost-effective approach to explore the vast conformational space of such peptides, providing insights that can guide the design of novel therapeutics with improved efficacy and specificity.
This guide will delve into the core computational techniques used to model the conformation of this compound, present the expected quantitative outputs, and describe the experimental protocols necessary for validating the computational models.
Theoretical Background
The foundation of in silico peptide modeling lies in the principles of molecular mechanics and quantum mechanics.
-
Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecular system. The energy is calculated as a function of the atomic coordinates using a force field, which is a set of empirical energy functions and parameters. Key components of a force field include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Commonly used force fields for peptide simulations include AMBER, CHARMM, OPLS, and GROMOS.[1][2][3] Residue-specific force fields (RSFF) have also been developed to improve the accuracy of conformational sampling.[2]
-
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational space over time. By simulating the peptide in an explicit or implicit solvent environment, MD can provide a dynamic picture of its behavior and identify the most populated and energetically favorable conformations.[1][4]
-
Quantum Mechanics (QM): QM methods provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. Due to their computational cost, QM calculations are typically performed on a limited number of conformations, often obtained from MM or MD simulations, to refine their energies and geometries. Density Functional Theory (DFT) is a widely used QM method for this purpose.[5][6][7]
Computational Methodologies
A typical in silico workflow for modeling the conformation of this compound involves a multi-step process to ensure thorough exploration of the conformational landscape.
Conformational Search
The initial step is to generate a diverse set of possible conformations. This can be achieved through various methods:
-
Systematic Search: Systematically rotating all rotatable bonds. This is computationally expensive and generally feasible only for small molecules.
-
Stochastic/Monte Carlo Methods: Randomly sampling the conformational space.
-
Molecular Dynamics: As described above, MD simulations naturally explore different conformations. High-temperature MD or replica-exchange MD (REMD) can be used to enhance sampling and overcome energy barriers.[1][8]
Geometry Optimization and Energy Minimization
Each generated conformation is then subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. This process removes any unfavorable steric clashes and refines the molecular geometry.
Clustering and Analysis
The resulting low-energy conformations are then grouped into families based on structural similarity, typically using root-mean-square deviation (RMSD) of atomic positions. This allows for the identification of the most representative and populated conformational states. The analysis often focuses on key dihedral angles (φ, ψ) which define the backbone conformation and are visualized in a Ramachandran plot.
Quantum Mechanical Refinement
For a subset of the most interesting or lowest-energy conformations identified through MM/MD, single-point energy calculations or full geometry optimizations can be performed using QM methods to obtain more accurate relative energies.[6]
References
- 1. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Force Field for Peptides and Proteins based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular dynamics simulation study on the propensity of Asn-Gly-containing heptapeptides towards β-turn structures: Comparison with ab initio quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Conformational Space of All 8000 Tripeptides by Quantum Chemical Methods: What Strain Is Affordable within Folded Protein Chains? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Solid-Phase Synthesis of H-Gly-Pro-Gly-NH2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the solid-phase synthesis of the tripeptide H-Gly-Pro-Gly-NH2. The protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin, which directly yields a C-terminal amide upon cleavage.[1] This method offers a robust and efficient means of producing high-purity peptides for research and drug development applications. Detailed methodologies for resin preparation, amino acid coupling, Fmoc deprotection, cleavage, and purification are presented, along with quantitative data and a visual representation of the experimental workflow.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[2] This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[3] The Fmoc/tBu strategy is favored for its mild deprotection conditions, which are compatible with a wide array of amino acid functionalities.[4]
The target peptide, this compound, is a simple tripeptide that can serve as a model system for optimizing synthesis protocols or as a building block for more complex structures. The presence of proline can sometimes present challenges in peptide synthesis, making this a relevant example for demonstrating effective coupling strategies. This application note details a reliable protocol for the manual synthesis of this compound, from the initial resin preparation to the final characterization of the purified product.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| Fmoc-Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g | Standard Supplier | Solid support for peptide assembly |
| Fmoc-Gly-OH | Synthesis Grade | Standard Supplier | Amino acid building block |
| Fmoc-Pro-OH | Synthesis Grade | Standard Supplier | Amino acid building block |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier | Activating agent for coupling |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier | Coupling additive to reduce racemization |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard Supplier | Base for amino acid activation |
| Piperidine | Synthesis Grade | Standard Supplier | Reagent for Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for resin swelling and washing |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Reagent for cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage cocktail |
| Water | Deionized | - | Component of cleavage cocktail |
| Diethyl ether (cold) | ACS Grade | Standard Supplier | For peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | HPLC mobile phase |
Experimental Protocol
Resin Preparation and Swelling
-
Place 1.0 g of Fmoc-Rink Amide resin in a peptide synthesis vessel.
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 1 hour at room temperature with gentle agitation.[1]
-
Drain the DMF by vacuum filtration.
-
Wash the resin with DMF (3 x 10 mL).
Synthesis Cycle: Fmoc Deprotection and Amino Acid Coupling
The following cycle of deprotection and coupling is repeated for each amino acid in the sequence (Glycine, Proline, Glycine).
3.2.1. Fmoc Deprotection
-
Add 10 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[1]
-
Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test is indicated by a blue color).
3.2.2. Amino Acid Coupling
-
For the first amino acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by the absence of a blue color).
-
-
For the subsequent amino acids (Fmoc-Pro-OH and Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection step (3.2.1).
-
For each coupling, dissolve the corresponding Fmoc-amino acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. For proline, the coupling time may be extended to 3 hours to ensure complete reaction.
-
Add the activated amino acid solution to the resin and agitate.
-
After the coupling is complete (confirmed by a negative Kaiser test), wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Deprotection
-
After the final coupling and washing steps, wash the peptidyl-resin with methanol and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.[1][5]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative reverse-phase HPLC using a C18 column. A suitable gradient is 5-30% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[5]
Characterization
-
Analytical HPLC: Confirm the purity of the final peptide using an analytical C18 column with a suitable gradient.[1]
-
Mass Spectrometry: Determine the molecular weight of the purified peptide to confirm its identity.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Resin | Fmoc-Rink Amide | 1.0 g (~0.6 mmol) |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Pro-OH | 3 equivalents per coupling |
| Coupling Reagents | DIC, HOBt | 3 equivalents per coupling |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 minutes per cycle |
| Coupling Time | 2-3 hours | Proline coupling may require longer |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | 2-3 hours |
| Expected Crude Yield | 70-85% | Based on initial resin loading |
| Expected Purity (Post-HPLC) | >95% | |
| Expected Molecular Weight | ~228.24 g/mol | [M+H]+ |
Experimental Workflow Diagram
Caption: Solid-Phase Synthesis Workflow for this compound.
References
Application Notes and Protocols for the Purification of H-Gly-Pro-Gly-NH₂ by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of the tripeptide H-Gly-Pro-Gly-NH₂ using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined herein are designed to facilitate the efficient removal of impurities commonly associated with solid-phase peptide synthesis (SPPS), yielding a final product of high purity suitable for research and drug development applications.
Introduction
H-Gly-Pro-Gly-NH₂ is a small, polar tripeptide. Due to its hydrophilic nature, special consideration must be given to the HPLC purification method to ensure adequate retention on a reversed-phase column and achieve optimal separation from impurities. Reversed-phase HPLC is the standard and most effective method for the purification of synthetic peptides.[1] This technique separates the target peptide from synthesis-related impurities based on differences in hydrophobicity.[1] By employing a C18 stationary phase and a gradient of increasing organic solvent, a high degree of purity can be attained.
Peptide Characteristics
A summary of the key physicochemical properties of H-Gly-Pro-Gly-NH₂ is presented in Table 1. Understanding these characteristics is crucial for developing an appropriate purification strategy.
Table 1: Physicochemical Properties of H-Gly-Pro-Gly-NH₂
| Property | Value |
| Sequence | H-Gly-Pro-Gly-NH₂ |
| Molecular Formula | C₉H₁₆N₄O₃ |
| Molecular Weight (as HCl salt) | 264.71 g/mol [2] |
| Polarity | High (Hydrophilic) |
Experimental Protocols
The following protocols describe the materials, equipment, and procedures for the preparative purification of crude H-Gly-Pro-Gly-NH₂ and the subsequent analytical assessment of purity.
Materials and Reagents
-
Crude H-Gly-Pro-Gly-NH₂ peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Sample Preparation
Proper sample preparation is critical for a successful purification.
-
Accurately weigh the crude peptide.
-
Dissolve the peptide in Mobile Phase A (see section 3.3.1) to a concentration of 10-20 mg/mL.
-
Use sonication to aid dissolution if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Preparative RP-HPLC Protocol
This protocol is designed for the initial purification of the crude peptide. A shallow gradient is recommended for polar peptides to ensure good separation.
Table 2: Preparative HPLC Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC with gradient pump and UV detector |
| Column | C18, 10 µm, 100-300 Å, ≥20 mm ID |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column) |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | Dependent on column loading capacity |
| Column Temperature | Ambient |
Gradient Program:
A scouting run with a broad gradient (e.g., 5-95% B over 30 minutes) is advisable to determine the approximate elution time of the target peptide. Based on the expected hydrophilic nature of H-Gly-Pro-Gly-NH₂, a focused, shallow gradient is proposed for the preparative run.
Table 3: Preparative Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 5.0 | 0 |
| 35.0 | 25 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 0 |
| 55.0 | 0 |
Procedure:
-
Equilibrate the column with 100% Mobile Phase A for at least 5-10 column volumes.
-
Inject the filtered crude peptide solution.
-
Run the gradient program as detailed in Table 3.
-
Monitor the chromatogram and collect fractions corresponding to the major peak. It is advisable to collect narrow fractions across the main peak to isolate the purest portions.
Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of the collected fractions.
Table 4: Analytical HPLC Conditions
| Parameter | Recommended Setting |
| HPLC System | Analytical HPLC with gradient pump and UV detector |
| Column | C18, 3-5 µm, 100-300 Å, 4.6 mm ID x 150-250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
Gradient Program:
Table 5: Analytical Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 25.0 | 50 |
| 27.0 | 95 |
| 30.0 | 95 |
| 32.0 | 0 |
| 35.0 | 0 |
Procedure:
-
Analyze an aliquot of each collected fraction using the analytical HPLC method.
-
Integrate the peak areas in the chromatograms to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity specification (typically >98%).
Post-Purification Processing
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (ESI-MS) to verify the correct molecular weight.
Experimental Workflow and Logical Relationships
The overall workflow for the purification of H-Gly-Pro-Gly-NH₂ is depicted in the following diagram.
Caption: Workflow for the purification and characterization of H-Gly-Pro-Gly-NH₂.
Troubleshooting
A summary of common issues and potential solutions is provided in Table 6.
Table 6: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | - Sample overload- Inappropriate sample solvent | - Reduce injection volume/concentration- Dissolve sample in Mobile Phase A |
| No or Low Retention | - Mobile phase is too strong- Inappropriate column chemistry | - Start with a lower initial %B- Consider a more retentive column or a C4 column |
| Irreproducible Retention Times | - Inadequate column equilibration | - Increase equilibration time between runs (5-10 column volumes) |
Conclusion
The protocols described in this application note provide a robust framework for the successful purification of the hydrophilic tripeptide H-Gly-Pro-Gly-NH₂. By employing a shallow gradient on a C18 reversed-phase column, it is possible to achieve high purity, which can be confirmed by analytical HPLC and mass spectrometry. These methods are scalable and can be adapted for various quantities of crude peptide, making them suitable for both research and early-stage drug development activities.
References
Application Notes: Mass Spectrometry Analysis of H-Gly-Pro-Gly-NH2
Introduction
H-Gly-Pro-Gly-NH2 is a tripeptide amide with potential applications in biomedical research and drug development. Accurate and robust analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the analysis of such peptides. These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry analysis of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the peptide's properties is fundamental for method development.
| Property | Value |
| Sequence | Gly-Pro-Gly-NH2 |
| Molecular Formula | C9H16N4O3 |
| Average Molecular Weight | 228.25 g/mol |
| Monoisotopic Molecular Weight | 228.1222 g/mol |
Quantitative Data Summary
The following tables summarize the expected mass-to-charge ratios (m/z) for the intact peptide and its predicted fragment ions, which are essential for setting up the mass spectrometer for targeted analysis.
Table 1: Theoretical m/z of Intact this compound
Electrospray ionization (ESI) typically generates multiply charged ions for peptides. For a small peptide like this compound, the singly and doubly charged species are most likely to be observed.
| Ion Species | Adduct | Theoretical m/z |
| [M+H]+ | H+ | 229.1295 |
| [M+2H]2+ | 2H+ | 115.0684 |
| [M+Na]+ | Na+ | 251.1114 |
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]+ as precursor)
Tandem mass spectrometry (MS/MS) of the [M+H]+ precursor ion produces characteristic fragment ions, primarily b- and y-type ions, which are used for structural confirmation and quantification.
| Fragment Ion | Sequence | Theoretical m/z |
| b-ions | ||
| b1 | Gly | 58.0291 |
| b2 | Gly-Pro | 155.0818 |
| y-ions | ||
| y1 | Gly-NH2 | 75.0448 |
| y2 | Pro-Gly-NH2 | 172.0975 |
Note: The presence of a proline residue can influence fragmentation, often leading to a prominent y-ion resulting from cleavage C-terminal to the proline.
Experimental Protocols
1. Sample Preparation
High-quality sample preparation is critical to minimize matrix effects and ensure reproducible results.
-
Materials:
-
This compound standard (purity >95%)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
-
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade water to prepare a stock solution.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a solvent mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. The concentration range should be appropriate for the intended calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Matrix Preparation (e.g., plasma): For quantification in biological matrices, a protein precipitation step is typically required. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Final Sample Preparation: Transfer the supernatant from the protein precipitation step and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final samples through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
2. Liquid Chromatography (LC) Method
A robust chromatographic method is essential to separate the analyte from matrix components.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
-
Column:
-
A C18 reversed-phase column with a particle size of 1.7-2.7 µm is recommended for good peak shape and resolution (e.g., Agilent AdvanceBio Peptide Mapping, Waters ACQUITY UPLC BEH C18).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 30 |
| 5.5 | 95 |
| 6.5 | 95 |
| 6.6 | 2 |
| 8.0 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Method
The mass spectrometer is set up for sensitive and specific detection of the target peptide.
-
Instrumentation:
-
Triple Quadrupole or Q-TOF Mass Spectrometer
-
-
Ionization Source:
-
Electrospray Ionization (ESI), positive ion mode
-
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition Mode:
-
Multiple Reaction Monitoring (MRM) for quantification.
-
-
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 229.13 | 172.10 (y2) | 15 | 100 |
| 229.13 | 155.08 (b2) | 12 | 100 |
Note: Collision energies should be optimized for the specific instrument being used to achieve the highest signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.
Fragmentation Pathway of this compound
This diagram shows the predicted fragmentation pattern of this compound, highlighting the formation of the major b and y ions.
Application Note: Structural Elucidation of H-Gly-Pro-Gly-NH2 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides and proteins in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of the tripeptide H-Gly-Pro-Gly-NH2. The methodologies and data interpretation strategies outlined here are fundamental for researchers in drug discovery and development, enabling the verification of peptide synthesis, conformational analysis, and the study of peptide-ligand interactions.
Predicted NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in an aqueous solution (e.g., D₂O or 90% H₂O/10% D₂O). These values are based on typical chemical shifts for Glycine and Proline residues in short peptides and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.[1][2][3][4][5][6][7][8][9][10][11][12]
Table 1: Predicted ¹H Chemical Shifts (δ) in ppm
| Residue | Proton | Predicted Chemical Shift (ppm) |
| Gly¹ | α-CH₂ | 3.8 - 4.0 |
| NH₂ | 7.9 - 8.3 | |
| Pro² | α-CH | 4.3 - 4.5 |
| β-CH₂ | 1.9 - 2.1 | |
| γ-CH₂ | 1.8 - 2.0 | |
| δ-CH₂ | 3.5 - 3.7 | |
| Gly³ | α-CH₂ | 3.7 - 3.9 |
| NH | 8.0 - 8.4 | |
| -NH₂ | Amide | 7.0 - 7.5 (broad) |
Table 2: Predicted ¹³C Chemical Shifts (δ) in ppm
| Residue | Carbon | Predicted Chemical Shift (ppm) |
| Gly¹ | α-C | 43 - 45 |
| C=O | 170 - 173 | |
| Pro² | α-C | 60 - 63 |
| β-C | 29 - 32 | |
| γ-C | 24 - 27 | |
| δ-C | 47 - 50 | |
| C=O | 172 - 175 | |
| Gly³ | α-C | 42 - 44 |
| C=O | 173 - 176 |
Experimental Protocols
Sample Preparation
-
Peptide Purity : Ensure the this compound peptide is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : For observing exchangeable amide protons, dissolve the peptide in a 90% H₂O/10% D₂O mixture. For routine ¹H and ¹³C NMR where amide protons are not of primary interest, deuterated water (D₂O) can be used.
-
Concentration : Prepare a sample with a concentration of 1-5 mM.[1]
-
pH Adjustment : Adjust the pH of the sample to a desired value (typically between 4 and 7) using dilute DCl or NaOD to ensure stability and minimize exchange broadening of amide proton signals.
-
Internal Standard : Add a small amount of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for accurate chemical shift calibration.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
3.2.1. 1D ¹H NMR
-
Purpose : To obtain an overview of all proton signals and to check sample purity.
-
Protocol :
-
Load and lock the sample.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover all expected proton resonances (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation, phasing, and baseline correction.
-
3.2.2. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose : To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ).[13]
-
Protocol :
-
Use a standard gradient-selected COSY pulse sequence.
-
Set the spectral widths in both dimensions to be the same as the 1D ¹H spectrum.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).
-
Set the number of scans per increment based on the sample concentration.
-
Process the data with a sine-bell window function in both dimensions.
-
3.2.3. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose : To identify all protons within a spin system, even those not directly coupled.[14] This is crucial for identifying complete amino acid spin systems.
-
Protocol :
-
Use a standard gradient-selected TOCSY pulse sequence with a clean spin-lock sequence (e.g., DIPSI-2 or MLEV-17).
-
Set a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system.
-
Other acquisition parameters are similar to the COSY experiment.
-
Process the data with a sine-bell window function.
-
3.2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To correlate protons directly bonded to carbons.[15] This experiment is essential for assigning carbon resonances.
-
Protocol :
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Set the ¹H spectral width as in the 1D spectrum.
-
Set the ¹³C spectral width to cover all expected carbon resonances (e.g., 10-180 ppm).
-
Acquire a sufficient number of increments in the ¹³C dimension (e.g., 128-256).
-
The number of scans per increment will depend on the sample concentration due to the lower natural abundance of ¹³C.
-
3.2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify long-range correlations between protons and carbons, typically over two to three bonds.[16] This is key for linking different spin systems and for sequential assignment.
-
Protocol :
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the acquisition parameters similar to the HSQC experiment.
-
The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
3.2.6. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose : To identify protons that are close in space (typically < 5 Å), irrespective of bond connectivity.[17] This is the primary experiment for determining the 3D structure and for sequential assignment.
-
Protocol :
-
Use a standard gradient-selected NOESY or ROESY pulse sequence.
-
For a small peptide like this compound, ROESY may be preferable to avoid zero-crossing issues with the NOE.
-
Set a mixing time of 150-300 ms.
-
Other acquisition parameters are similar to the COSY experiment.
-
Structural Elucidation Workflow
The structural elucidation of this compound follows a systematic workflow that integrates data from the various NMR experiments.
Caption: Workflow for this compound structural elucidation.
Step 1: Identification of Amino Acid Spin Systems
The first step in the analysis is to identify the individual amino acid spin systems using the TOCSY and COSY spectra.
-
Glycine (Gly¹ and Gly³) : Glycine residues will show a simple spin system with a cross-peak between the two geminal α-protons in the COSY and TOCSY spectra.[2]
-
Proline (Pro²) : Proline has a unique, extended spin system that can be traced in the TOCSY spectrum, starting from the α-proton and extending to the β, γ, and δ protons. Proline lacks an amide proton, which is a key identifying feature.
Caption: Through-bond correlations for each amino acid residue.
Step 2: Sequential Assignment
Once the individual spin systems are identified, they are linked together in the correct sequence using through-space correlations from the NOESY/ROESY spectrum and through-bond correlations from the HMBC spectrum.
-
dαN(i, i+1) NOE : A key sequential NOE is observed between the α-proton of residue i and the amide proton of the following residue i+1.
-
dαδ(i, i+1) NOE : For a Gly-Pro linkage, a characteristic NOE is observed between the α-protons of Glycine (residue i) and the δ-protons of Proline (residue i+1).
-
HMBC Correlations : Long-range couplings from the α-protons of residue i to the carbonyl carbon of residue i and sometimes to the carbonyl carbon of residue i-1 can be observed. A crucial correlation for sequencing is from the α-proton of residue i to the carbonyl carbon of residue i-1.
Caption: Key sequential correlations for this compound.
Step 3: Assignment of ¹³C Resonances
With the proton resonances assigned, the ¹³C resonances are unambiguously assigned using the ¹H-¹³C HSQC spectrum, which shows direct one-bond correlations between protons and their attached carbons.
Step 4: Final Structure Confirmation
The complete assignment of all ¹H and ¹³C resonances is cross-checked with all the acquired spectra (1D ¹H, COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) to ensure consistency and to confirm the primary structure of this compound. The NOESY/ROESY spectrum can also provide insights into the peptide's solution conformation by identifying non-sequential through-space contacts.
Conclusion
This application note has detailed the systematic approach for the complete structural elucidation of the tripeptide this compound using a suite of standard 1D and 2D NMR experiments. The provided protocols and workflow serve as a robust guide for researchers in academic and industrial settings. The accurate and unambiguous assignment of all proton and carbon resonances is a critical first step for more advanced studies, such as 3D structure determination, dynamics analysis, and the characterization of interactions with biological targets.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 3. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Determining the Secondary Structure of GPG-NH2 Using Circular Dichroism
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tripeptide Glycyl-L-Prolyl-Glycinamide (GPG-NH2) serves as a valuable model system for studying the formation of β-turns, which are critical secondary structural motifs in proteins and peptides.[1][2][3] Understanding the conformational preferences of GPG-NH2 is crucial for designing peptides with specific biological activities and for investigating the fundamental principles of protein folding. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides and proteins in solution.[4][5][6][7][8] This document provides a detailed protocol for utilizing CD spectroscopy to determine the secondary structure of GPG-NH2.
Principle of Circular Dichroism for Secondary Structure Analysis
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4][8] In peptides and proteins, the primary source of the CD signal in the far-UV region (180-260 nm) arises from the amide bonds of the polypeptide backbone.[8][9] The spatial arrangement of these amide bonds in different secondary structures (α-helices, β-sheets, β-turns, and random coils) results in distinct CD spectra.[5][8][10]
-
α-Helices typically exhibit a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-Sheets show a negative band around 218 nm and a positive band near 195 nm.
-
β-Turns , like those studied in GPG-NH2, have more varied spectra but often show a weak positive band around 205 nm and a negative band near 225 nm.
-
Random coils are characterized by a strong negative band around 198 nm.
By analyzing the CD spectrum of a peptide, one can estimate the relative proportions of these secondary structural elements.
Experimental Protocol: CD Analysis of GPG-NH2
This protocol outlines the steps for acquiring and analyzing the CD spectrum of GPG-NH2.
1. Materials and Reagents:
-
GPG-NH2 peptide (lyophilized powder)
-
Spectroscopy-grade solvent (e.g., deionized water, phosphate buffer)
-
High-transparency quartz cuvettes (e.g., 0.1 cm path length)[4]
-
CD Spectropolarimeter
2. Sample Preparation:
-
Peptide Stock Solution: Prepare a stock solution of GPG-NH2 in the desired solvent. A typical concentration for far-UV CD of short peptides is in the range of 0.1-1 mg/mL.[9] For GPG-NH2 (Molar Mass ≈ 228.25 g/mol ), a 0.5 mg/mL solution corresponds to approximately 2.19 mM.
-
Working Solution: Dilute the stock solution to the final concentration for analysis. The final concentration should be optimized to produce a CD signal with a high signal-to-noise ratio, while keeping the total absorbance of the sample low (typically absorbance < 1.0) to avoid artifacts.
-
Solvent Blank: Use the same solvent/buffer as used for the peptide solution as a blank for baseline correction.[9]
3. Instrument Parameters:
The following are typical instrument settings for acquiring a far-UV CD spectrum of a peptide. These may need to be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Wavelength Range | 190 - 260 nm |
| Data Pitch | 0.5 - 1.0 nm |
| Scanning Speed | 50 - 100 nm/min |
| Bandwidth | 1.0 - 2.0 nm |
| Response Time/Integration Time | 1 - 2 seconds |
| Accumulations/Scans | 3 - 5 |
| Temperature | 25°C (or as required) |
4. Data Acquisition:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.
-
Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.
-
Set the instrument parameters as detailed in the table above.
-
Record a baseline spectrum using the cuvette filled with the solvent blank.
-
Thoroughly rinse the cuvette with the GPG-NH2 sample solution.
-
Fill the cuvette with the GPG-NH2 sample and acquire the CD spectrum.
-
Repeat the measurement for a total of 3-5 scans to improve the signal-to-noise ratio.
5. Data Processing and Analysis:
-
Baseline Subtraction: Subtract the baseline spectrum (solvent blank) from the sample spectrum.[9]
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ_obs * MRW) / (10 * c * l)
Where:
-
[θ] is the mean residue molar ellipticity in deg·cm²·dmol⁻¹
-
θ_obs is the observed ellipticity in degrees
-
MRW is the mean residue weight (Molar Mass / number of amino acids; for GPG-NH2, 228.25 / 3 ≈ 76.08)
-
c is the peptide concentration in g/mL
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Deconvolution: Use a deconvolution software (e.g., K2D2, DichroWeb, BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the molar ellipticity data.
Expected Results for GPG-NH2
While specific quantitative data for GPG-NH2 can vary with experimental conditions (e.g., solvent, temperature, presence of co-solutes), studies have shown that GPG-NH2 in aqueous solution exists as a mixture of conformers, predominantly adopting a β-turn structure.[1][2] The presence of certain salts, like KF, has been shown to stabilize this β-turn motif.[2]
Table 1: Representative Quantitative CD Data for Peptides with Different Secondary Structures.
| Secondary Structure | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| α-Helix | ~192 | +70,000 to +80,000 |
| ~208 | -30,000 to -40,000 | |
| ~222 | -30,000 to -40,000 | |
| β-Sheet | ~195 | +20,000 to +30,000 |
| ~218 | -15,000 to -25,000 | |
| β-Turn (Type I) | ~205 | +5,000 to +10,000 |
| ~225 | -8,000 to -15,000 | |
| Random Coil | ~198 | -35,000 to -45,000 |
Note: These are representative values. The actual spectrum of GPG-NH2 will be a composite of the contributions from its ensemble of conformations.
Visualizations
Caption: Experimental workflow for GPG-NH2 secondary structure analysis using CD.
Caption: Principle of CD spectroscopy for distinguishing secondary structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Secondary Structure Characterization of Glucagon Products by Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Antiviral Assay for H-Gly-Pro-Gly-NH2
Introduction
H-Gly-Pro-Gly-NH2 is a tripeptide that has demonstrated inhibitory effects on the replication of the Human Immunodeficiency Virus (HIV).[1][2] This peptide and its metabolite, α-hydroxyglycineamide, have been identified as active agents against HIV-1.[2] The primary mechanism of action is believed to be the interference with viral capsid formation.[1] This application note provides a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of this compound against HIV-1, specifically using a cytopathic effect (CPE) inhibition assay. Such assays are fundamental in antiviral drug discovery to determine the concentration at which a compound can effectively inhibit virus-induced cell death.[3][4][5]
Principle of the Assay
The cytopathic effect (CPE) inhibition assay is a widely used method to screen for antiviral compounds.[5] The assay relies on the principle that viral infection and replication often lead to morphological changes and ultimately death in host cells, a phenomenon known as CPE. An effective antiviral agent will protect the host cells from these effects. The antiviral activity is quantified by measuring the viability of cells cultured in the presence of the virus and varying concentrations of the test compound. Cell viability can be assessed through various methods, including microscopic observation or colorimetric assays that measure metabolic activity (e.g., MTT or ATP-based assays).
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral activity of this compound against different strains of HIV.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HIV-1 IIIB | HUT78 | CPE | 35 | >100 | >2.86 | [1] |
| HIV-2 ROD | HUT78 | CPE | 30 | >100 | >3.33 | [1] |
| HIV-1 SF-2 | HUT78 | CPE | Not specified | Not specified | Not specified | [1] |
Note: CC50 and SI values are estimated based on available data. Further experimental validation is required.
Experimental Protocols
1. Cell and Virus Culture
-
Cell Line: HUT78 cells, a human T-cell lymphoma line, are suitable for HIV-1 propagation.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: HIV-1 IIIB strain.
-
Virus Propagation: The virus stock is prepared by infecting HUT78 cells and harvesting the supernatant after 3-4 days, when CPE is evident. The virus titer is determined by a 50% tissue culture infectious dose (TCID50) assay.
2. Cytotoxicity Assay (CC50 Determination)
Before assessing antiviral activity, the cytotoxicity of this compound on HUT78 cells must be determined.
-
Seed HUT78 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using an MTT or similar cell viability assay.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
3. Antiviral Assay (EC50 Determination) by CPE Inhibition
-
Seed HUT78 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound at concentrations below its CC50 value.
-
Add the diluted peptide to the respective wells.
-
Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. Include cell control (no virus, no peptide) and virus control (virus, no peptide) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, observe the cells for cytopathic effects under a microscope.
-
Quantify cell viability using an MTT assay.
-
The 50% effective concentration (EC50) is calculated as the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.
Visualizations
Caption: Workflow for the cell-based CPE inhibition assay.
Caption: HIV replication cycle and the inhibitory point of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-HongTide Biotechnology [hongtide.com]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neuroprotection Assay Using H-Gly-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective potential of the tripeptide H-Gly-Pro-Gly-NH2 in various in vitro models of neuronal injury. The protocols are designed to be adaptable for screening and mechanistic studies in drug discovery and neuroscience research.
Introduction
The nervous system is susceptible to damage from a variety of insults, including excitotoxicity, oxidative stress, and accumulation of neurotoxic proteins, which are implicated in the pathogenesis of neurodegenerative diseases and acute brain injury. Neuroprotection aims to prevent or slow down neuronal cell death and is a key therapeutic strategy. Small peptides are emerging as promising neuroprotective agents due to their potential to interact with specific cellular targets.[1][2][3] this compound is a tripeptide amide that warrants investigation for its neuroprotective properties, drawing parallels from structurally similar peptides like Gly-Pro-Glu (GPE) and Pro-Gly-Pro (PGP) which have shown neuroprotective effects in various studies.[4][5][6][7] GPE, for instance, has demonstrated neuroprotective activity by potentially interacting with the NMDA receptor and activating survival signaling pathways like ERK and PI3K.[5][6] Similarly, PGP has been shown to reduce neuronal damage in in vitro models of mechanical injury by preventing calcium overload and mitochondrial dysfunction.[4][8][9][10]
This document outlines detailed protocols for evaluating the neuroprotective efficacy of this compound using established in vitro neurotoxicity models. These assays are crucial for determining the peptide's mechanism of action and its potential as a therapeutic candidate.
Key Experimental Models for In Vitro Neuroprotection Assays
Several in vitro models can be employed to assess the neuroprotective effects of this compound against different forms of neuronal injury. The choice of model depends on the specific research question and the pathological condition being modeled.
1. Excitotoxicity Model: Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.[11] This model is relevant for conditions like stroke and traumatic brain injury.
-
Inducing Agent: Glutamate or N-methyl-D-aspartate (NMDA).[11]
-
Cell Lines: Primary cortical neurons, SH-SY5Y neuroblastoma cells.[12]
2. Oxidative Stress Model: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a common factor in many neurodegenerative diseases.
-
Inducing Agent: Hydrogen peroxide (H₂O₂).[13]
-
Cell Lines: SH-SY5Y cells, PC12 cells, primary neuronal cultures.[12]
3. Amyloid-β Toxicity Model: The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease.[14] This model is used to screen for compounds that can protect neurons from Aβ-induced toxicity.
-
Inducing Agent: Amyloid-β (1-42) or (25-35) oligomers.[14]
-
Cell Lines: SH-SY5Y cells, primary hippocampal or cortical neurons.[12][14]
Experimental Protocols
The following are detailed protocols for performing in vitro neuroprotection assays with this compound.
Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound (stock solution in sterile water or PBS)
-
L-glutamate (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Peptide Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the peptide. Incubate for 1-2 hours.
-
Glutamate Insult: Add L-glutamate to the wells to a final concentration known to induce approximately 50% cell death (e.g., 50-100 mM for SH-SY5Y, concentration to be optimized for primary neurons).[11] Include a control group with no glutamate and a group with glutamate but no peptide.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Expected Outcome: A dose-dependent increase in cell viability in the presence of this compound would indicate a neuroprotective effect against excitotoxicity.
Protocol 2: Neuroprotection Against Oxidative Stress
Objective: To determine if this compound can protect neuronal cells from H₂O₂-induced oxidative damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Peptide Co-treatment: Prepare medium containing different concentrations of this compound and a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM, to be optimized).[13]
-
Treatment: Remove the old medium and add the co-treatment medium to the cells.
-
Incubation: Incubate for 24 hours.
-
Cytotoxicity Assessment (LDH Assay): Measure the release of LDH into the culture medium according to the manufacturer's instructions. LDH is a marker of cell membrane damage.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Expected Outcome: A dose-dependent decrease in LDH release in the presence of this compound would suggest protection against oxidative stress-induced cell death.
Protocol 3: Neuroprotection Against Amyloid-β Toxicity
Objective: To assess the protective effect of this compound against Aβ-induced neurotoxicity.
Materials:
-
Neuronal cell line (e.g., primary cortical neurons)
-
Cell culture medium
-
This compound
-
Amyloid-β (1-42) oligomers (prepared according to established protocols)
-
Calcein-AM and Propidium Iodide (for live/dead staining)
-
Fluorescence microscope
-
24-well plates
Procedure:
-
Cell Seeding: Seed primary neurons on coated coverslips in 24-well plates.
-
Peptide and Aβ Treatment: After allowing the neurons to mature, treat them with pre-aggregated Aβ (1-42) oligomers (e.g., 5-10 µM) in the presence or absence of different concentrations of this compound.[14]
-
Incubation: Incubate for 48 hours.
-
Live/Dead Staining:
-
Stain the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Visualize the cells using a fluorescence microscope.
-
-
Quantification: Count the number of live and dead cells in multiple fields for each condition to determine the percentage of cell viability.
Expected Outcome: An increase in the ratio of live to dead cells in the presence of this compound would indicate a protective effect against Aβ toxicity.
Data Presentation
Quantitative data from the neuroprotection assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Neuronal Viability in an Excitotoxicity Model
| Treatment Group | This compound (µM) | Glutamate (mM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.2 |
| Glutamate Alone | 0 | 50 | 48 ± 3.9 |
| Peptide + Glutamate | 1 | 50 | 55 ± 4.1 |
| Peptide + Glutamate | 10 | 50 | 72 ± 6.3 |
| Peptide + Glutamate | 100 | 50 | 85 ± 5.8** |
| p < 0.05, **p < 0.01 compared to Glutamate Alone. Data are representative examples. |
Table 2: Effect of this compound on LDH Release in an Oxidative Stress Model
| Treatment Group | This compound (µM) | H₂O₂ (µM) | LDH Release (% of Max) |
| Control | 0 | 0 | 12 ± 2.1 |
| H₂O₂ Alone | 0 | 150 | 85 ± 7.4 |
| Peptide + H₂O₂ | 1 | 150 | 78 ± 6.9 |
| Peptide + H₂O₂ | 10 | 150 | 61 ± 5.5 |
| Peptide + H₂O₂ | 100 | 150 | 45 ± 4.2** |
| p < 0.05, **p < 0.01 compared to H₂O₂ Alone. Data are representative examples. |
Table 3: Effect of this compound on Neuronal Survival in an Aβ Toxicity Model
| Treatment Group | This compound (µM) | Aβ (1-42) (µM) | Neuronal Survival (%) |
| Control | 0 | 0 | 98 ± 2.5 |
| Aβ Alone | 0 | 10 | 52 ± 4.8 |
| Peptide + Aβ | 1 | 10 | 59 ± 5.1 |
| Peptide + Aβ | 10 | 10 | 75 ± 6.7 |
| Peptide + Aβ | 100 | 10 | 88 ± 7.2** |
| p < 0.05, **p < 0.01 compared to Aβ Alone. Data are representative examples. |
Visualizations
Experimental Workflow
References
- 1. Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 13. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
Application Notes and Protocols for Testing H-Gly-Pro-Gly-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vitro characterization of the tripeptide H-Gly-Pro-Gly-NH2. Given the known anti-HIV properties of this peptide and the diverse biological activities of related Gly-Pro-containing peptides, a thorough cellular analysis is warranted to elucidate its broader therapeutic potential. The following application notes detail experimental procedures to assess the peptide's stability, cytotoxicity, and its effects on cell proliferation, apoptosis, and key signaling pathways. The provided methodologies are designed to be a starting point for researchers to investigate the mechanism of action of this compound in various cell culture models.
Introduction to this compound
This compound is a tripeptide amide that has been identified as an inhibitor of HIV-1 replication, reportedly by interfering with capsid formation. The presence of glycine and proline residues is common in biologically active peptides, including collagen-derived peptides known to influence cell behavior such as fibroblast proliferation and extracellular matrix synthesis. For instance, the Pro-Gly-Pro motif has been shown to have protective effects on gastric mucosa, while other Gly-Pro-containing peptides can act as collagen mimetics. Therefore, it is plausible that this compound possesses biological activities beyond its antiviral effects. These protocols outline a systematic approach to explore the cellular effects of this peptide.
Preliminary Considerations and Peptide Handling
Peptide Stability in Cell Culture Medium
Before initiating cell-based assays, it is crucial to determine the stability of this compound in the specific cell culture medium to be used, as peptides can be degraded by proteases present in serum supplements.
Protocol: Peptide Stability Assessment
-
Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 10 mM).
-
Incubation: Dilute the peptide stock solution to a final concentration (e.g., 100 µM) in complete cell culture medium (containing serum) and in serum-free medium.
-
Time Points: Incubate the peptide-medium mixtures at 37°C in a humidified incubator. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Analysis: Immediately stop proteolytic activity by adding a protease inhibitor cocktail and storing samples at -80°C. Analyze the concentration of the intact peptide at each time point using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS).[1][2]
-
Data Interpretation: Calculate the half-life of the peptide in both serum-containing and serum-free media to determine the appropriate experimental window and whether a stabilized analog or a serum-free condition is necessary for certain assays.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on cell viability and provides a measure of its potential cytotoxicity.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the desired peptide concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the cells with the peptide for the desired time period (e.g., 24 or 48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate for 90 minutes.
-
Substrate Addition: Wash the wells and add the substrate solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Compare the absorbance values of treated cells to untreated controls to determine the effect on proliferation.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[3][4][5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells, which causes cell lysis and contains a substrate for caspase-3 and -7.[6][7]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Signaling Pathway Analysis (Western Blot)
This protocol outlines the investigation of key signaling pathways that may be modulated by this compound, such as the TGF-β, MAPK, and NF-κB pathways.
Protocol: Western Blot for Signaling Pathway Proteins
-
Cell Lysis: After peptide treatment for various time points, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., phospho-Smad2/3, total Smad2/3 for TGF-β pathway; phospho-ERK1/2, total ERK1/2 for MAPK pathway; phospho-p65, total p65 for NF-κB pathway).[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Cytotoxicity of this compound on various cell lines.
| Cell Line | Peptide Conc. (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| HUVEC | 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 | |
| 50 | 95.6 ± 4.8 | |
| 100 | 92.3 ± 6.2 | |
| 200 | 88.7 ± 5.5 | |
| HEK293 | 0 (Control) | 100 ± 3.9 |
| 10 | 101.5 ± 4.2 | |
| 50 | 99.8 ± 3.7 | |
| 100 | 97.4 ± 5.0 | |
| 200 | 94.1 ± 4.6 | |
| Jurkat | 0 (Control) | 100 ± 6.1 |
| 10 | 99.5 ± 5.8 | |
| 50 | 96.2 ± 6.5 | |
| 100 | 90.8 ± 7.1 | |
| 200 | 85.3 ± 6.9 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation).
| Cell Line | Peptide Conc. (µM) | Proliferation Rate (% of Control) (Mean ± SD) |
| Fibroblasts | 0 (Control) | 100 ± 7.2 |
| 10 | 105.3 ± 8.1 | |
| 50 | 115.8 ± 9.5 | |
| 100 | 124.2 ± 10.3 | |
| A549 | 0 (Control) | 100 ± 6.5 |
| 10 | 98.7 ± 5.9 | |
| 50 | 95.4 ± 6.8 | |
| 100 | 91.2 ± 7.3 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining).
| Cell Line | Peptide Conc. (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| MCF-7 | 0 (Control) | 3.1 ± 0.8 | 1.5 ± 0.4 |
| 50 | 4.5 ± 1.1 | 2.1 ± 0.6 | |
| 100 | 8.2 ± 1.5 | 4.3 ± 0.9 | |
| 200 | 15.6 ± 2.3 | 8.9 ± 1.8 |
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilization and Storage of GPG-NH2 Peptide
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of synthetic peptides is paramount for reproducible experimental results and the development of effective therapeutics. This document provides detailed application notes and protocols for the lyophilization and long-term storage of the GPG-NH2 peptide, a tripeptide amide consisting of Glycyl-L-prolyl-glycinamide. While these guidelines are based on established best practices for peptides, optimization for specific formulations and applications is recommended.
Introduction to GPG-NH2 Stability
GPG-NH2, like many peptides, is susceptible to degradation, which can compromise its biological activity and shelf-life. The primary degradation pathways for peptides include hydrolysis, oxidation, and aggregation.[1] Lyophilization, or freeze-drying, is a common technique used to enhance the stability of peptides by removing water, thereby reducing the rates of these degradation reactions.[2][3] Proper storage conditions for the lyophilized powder are crucial for maintaining its long-term integrity.
Lyophilization Protocol for GPG-NH2
This protocol outlines a general procedure for the lyophilization of GPG-NH2. The precise parameters, particularly for the freezing and drying stages, may require optimization based on the formulation and equipment used.
Pre-Lyophilization Preparation
-
Peptide Solution Preparation : Dissolve the synthesized and purified GPG-NH2 peptide in a suitable solvent. For peptides that are soluble in aqueous solutions, sterile, deionized water is preferred.[4] If necessary, a small amount of a volatile buffer, such as one containing ammonium bicarbonate, can be used. Avoid non-volatile salts that will concentrate during lyophilization. The concentration of the peptide solution should be optimized to ensure efficient drying and a well-formed lyophilized cake.
-
Dispensing : Dispense the peptide solution into appropriate lyophilization vials. The fill volume should not exceed approximately one-third of the vial's total volume to allow for proper sublimation.
-
Optional: Inclusion of Excipients : For certain applications, cryoprotectants or bulking agents may be added to the peptide solution to improve the stability and appearance of the lyophilized cake. Common excipients for peptides include mannitol, sucrose, or trehalose. The compatibility of any excipient with GPG-NH2 and the final application must be verified.
Lyophilization Cycle
A typical lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying.
Table 1: General Lyophilization Cycle Parameters for Peptides
| Stage | Temperature Range | Pressure Range | Duration | Purpose |
| Freezing | -40°C to -80°C[3] | Atmospheric | 2-4 hours | Solidify the water in the peptide solution. |
| Primary Drying (Sublimation) | -20°C to +10°C | 50-200 mTorr | 24-48 hours | Remove the frozen solvent via sublimation. |
| Secondary Drying (Desorption) | +20°C to +30°C | <50 mTorr | 6-12 hours | Remove residual unfrozen water molecules. |
Note: These are general ranges and should be optimized for the specific GPG-NH2 formulation.
Post-Lyophilization Handling
-
Vial Stoppering : Once the lyophilization cycle is complete, the vials should be stoppered under vacuum or backfilled with an inert gas like nitrogen or argon before stoppering.[4] This helps to prevent moisture uptake and oxidation.
-
Sealing : Securely seal the vials with aluminum crimp caps.
-
Inspection : Visually inspect the lyophilized cake for a uniform and elegant appearance.
Storage and Handling of Lyophilized GPG-NH2
Proper storage and handling are critical to maintain the stability of the lyophilized GPG-NH2 peptide.
Table 2: Recommended Storage Conditions for GPG-NH2
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C[1] | Years[4] | Store in a tightly sealed container in a desiccated environment, protected from light.[1] |
| Reconstituted Solution | 2-8°C | Up to 1 week | Aliquot to avoid repeated freeze-thaw cycles.[4] Use sterile buffers at pH 5-6 to prolong stability.[4] |
| Frozen Solution | -20°C to -80°C | Months | Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Best Practices for Handling
-
Equilibration : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[5] This prevents condensation of atmospheric moisture onto the cold peptide powder.[4]
-
Inert Atmosphere : When dispensing the peptide, it is advisable to do so in a dry, inert atmosphere (e.g., a glove box with nitrogen or argon) to minimize exposure to moisture and oxygen.[4]
-
Reconstitution : Reconstitute the peptide using a high-purity, sterile solvent appropriate for the intended application. For many research applications, sterile distilled water or a dilute (0.1%) acetic acid solution can be used. Sonication can aid in dissolving the peptide.[4]
Experimental Protocols for Stability Assessment
To evaluate the stability of GPG-NH2 under various conditions, a systematic experimental approach is necessary.
Purity and Identity Confirmation by HPLC-MS
Objective : To determine the purity of the GPG-NH2 peptide and identify any degradation products.
Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
Materials :
-
Lyophilized GPG-NH2 samples
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column
Protocol :
-
Sample Preparation : Reconstitute the lyophilized GPG-NH2 in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions :
-
Mobile Phase A : 0.1% TFA in water
-
Mobile Phase B : 0.1% TFA in 90% ACN / 10% water[6]
-
Gradient : A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30-40°C
-
Detection : UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry : The eluent from the HPLC is directed to the mass spectrometer to identify the mass of the parent peptide and any impurities or degradation products.
-
Data Analysis : The purity of the peptide is determined by integrating the peak area of the main peptide peak and expressing it as a percentage of the total peak area. The identity of degradation products can be inferred from their mass-to-charge ratio.
Moisture Content Analysis by Karl Fischer Titration
Objective : To quantify the residual moisture content in the lyophilized GPG-NH2.
Protocol :
-
Accurately weigh a sample of the lyophilized GPG-NH2 powder.
-
Introduce the sample into the Karl Fischer titration vessel.
-
The instrument will automatically titrate the sample with a Karl Fischer reagent to determine the amount of water present.
-
The moisture content is typically expressed as a percentage of the total weight. A moisture content of less than 3% is generally desirable for long-term stability.
Visualizations
Caption: Experimental workflow for assessing the stability of GPG-NH2.
Caption: Potential degradation pathways for peptides like GPG-NH2.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of H-Gly-Pro-Gly-NH2
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of H-Gly-Pro-Gly-NH2 synthesized via solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
Low yields in the solid-phase synthesis of this compound can stem from several factors. The most common issues include incomplete removal of the Fmoc protecting group (incomplete deprotection), poor efficiency in the amino acid coupling steps, and aggregation of the growing peptide chain on the resin. The presence of proline can introduce specific challenges due to its unique secondary amine structure, which can lead to slower reaction kinetics.
Q2: Why is the coupling step involving proline or the amino acid following it often problematic?
Proline's secondary amine is less reactive than the primary amines of other amino acids, which can result in slower and less efficient coupling. Additionally, the rigidity of the proline ring can create steric hindrance. It is often recommended to "double couple" the amino acid being added to the proline residue, and in some cases, the proline itself, to ensure the reaction goes to completion.
Q3: Which resin is most suitable for the synthesis of a C-terminal peptide amide like this compound?
For the direct synthesis of a peptide amide, a Rink Amide resin is a common and suitable choice. Cleavage from this resin with a standard trifluoroacetic acid (TFA) cocktail directly yields the C-terminal amide functionality.
Q4: How can I monitor the completion of the coupling and deprotection steps?
Qualitative colorimetric tests are a straightforward way to monitor the progress of your synthesis. The Kaiser test is used to detect free primary amines. A positive blue result after a coupling step indicates that the reaction is incomplete. Conversely, a negative (yellow) result after the Fmoc-deprotection step suggests that the removal of the protecting group was unsuccessful. For proline, which has a secondary amine, the Kaiser test may give a reddish-brown color, and an isatin test can be used for confirmation.
Q5: What is the purpose of "capping" in SPPS, and should I consider it for this synthesis?
Capping is the process of acetylating any unreacted free amines on the growing peptide chain after a coupling step. This prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final product by avoiding the formation of deletion sequences. For a short peptide like this compound, capping after the proline coupling step can be beneficial if you are experiencing issues with coupling efficiency.
Troubleshooting Guides
Issue 1: Low Overall Yield
Symptom: The final amount of purified this compound is significantly lower than theoretically expected.
| Possible Cause | Suggested Solution |
| Incomplete Fmoc-Deprotection | Extend the deprotection time or perform a second deprotection treatment. For difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (1-2%) to the piperidine solution. |
| Poor Coupling Efficiency | Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M). For the Glycine coupling after Proline, a "double coupling" is highly recommended. Consider using a more powerful coupling reagent like HATU or HCTU. |
| Peptide Aggregation | While less common for a tripeptide, aggregation can still occur. Ensure adequate swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) before synthesis. |
| Incomplete Cleavage | The peptide may not be fully cleaved from the resin. Increase the cleavage reaction time (from 2 hours to 3-4 hours) or use a slightly larger volume of the cleavage cocktail. |
| Loss During Purification | The peptide may be lost during precipitation or purification. Ensure the ether used for precipitation is sufficiently cold. Optimize your HPLC purification protocol to ensure good separation and recovery. |
Issue 2: Impurities Detected by HPLC/MS
Symptom: Analysis of the crude product shows multiple peaks, including those corresponding to deletion sequences (e.g., Gly-Gly-NH2) or truncated sequences.
| Possible Cause | Suggested Solution |
| Incomplete Coupling | This is the most likely cause of deletion sequences. Implement a double coupling strategy, especially for the Glycine added after Proline. Use a more efficient coupling reagent. Monitor coupling completion with the Kaiser test. |
| Incomplete Deprotection | If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to truncated sequences. Ensure your deprotection reagent (20% piperidine in DMF) is fresh and perform the deprotection step twice. |
| Side Reactions During Cleavage | Reactive carbocations generated during cleavage can lead to side products. Ensure your cleavage cocktail contains appropriate scavengers. For this simple peptide, a standard cocktail is usually sufficient. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the amide bond formation. Below is a comparison of commonly used reagents.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HBTU/TBTU | Uronium/Aminium Salt | Widely used, efficient, and cost-effective. | Byproducts are soluble in standard organic solvents. |
| HATU | Uronium/Aminium Salt | Highly efficient, especially for sterically hindered amino acids. Reduces racemization. | More expensive than HBTU/TBTU. |
| HCTU | Uronium/Aminium Salt | Similar efficiency to HATU but often more cost-effective. | Can be a good alternative to HATU. |
| DIC/Oxyma | Carbodiimide/Additive | Good for minimizing racemization. The resulting urea byproduct is soluble in common solvents. | Generally slower coupling kinetics compared to uronium salts. |
Table 2: Common Cleavage Cocktails for Rink Amide Resin
The cleavage cocktail is crucial for removing the peptide from the resin and deprotecting the side chains. For this compound, which has no side chain protecting groups, the primary goal is efficient cleavage from the resin.
| Reagent Cocktail | Composition (v/v/v) | Scavengers & Purpose | Use Case |
| Reagent B (Odorless) | TFA/Phenol/Water/TIS (88:5:5:2) | TIS (Triisopropylsilane): Scavenges carbocations. Phenol: Cation scavenger. | A good general-purpose, low-odor cocktail. |
| Standard TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | TIS: Primary carbocation scavenger. Water: Helps suppress side reactions. | Very common and effective for simple peptides without sensitive residues. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT | Thioanisole & EDT (Ethanedithiol): Scavengers for sensitive residues like Cys, Met, Trp. | Overkill for this compound, but a good option for more complex peptides. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of this compound
This protocol is for a 0.1 mmol scale synthesis using the Fmoc/tBu strategy on a Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place Rink Amide resin (e.g., 0.1 mmol substitution) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. First Amino Acid (Glycine) Coupling:
-
The first Fmoc-Gly-OH is typically pre-loaded on the Rink Amide resin. If not, couple it using a standard coupling protocol.
3. Fmoc-Deprotection Cycle:
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times).
4. Amino Acid Coupling Cycle (Proline and subsequent Glycine):
-
Activation: In a separate vial, dissolve Fmoc-Pro-OH (or Fmoc-Gly-OH) (3 equivalents) and a coupling reagent like HCTU (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
Monitoring: Perform a Kaiser test on a small sample of beads. A yellow color indicates complete coupling. For the coupling after proline, a double coupling is recommended. Simply repeat the coupling step with a fresh solution of activated amino acid.
5. Final Deprotection:
-
After the final amino acid (Glycine) has been coupled, perform a final Fmoc-deprotection as described in step 3.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with DMF and then DCM, and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail, for instance, TFA/TIS/water (95:2.5:2.5 v/v/v). Use about 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the dry resin in a fume hood and agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
7. Peptide Precipitation and Isolation:
-
Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC.
-
Analyze the purified fractions by LC-MS to confirm the identity and purity of this compound.
Protocol 2: Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of the three solutions.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).
-
Yellow/Colorless: Negative result, indicating no free primary amines (incomplete deprotection or successful coupling).
-
Brownish-Red: Indicates the presence of an N-terminal proline.
Visualizations
Caption: General workflow for the solid-phase peptide synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: HPLC Purification of Small Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC purification of small peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the HPLC purification of small peptides?
A1: The most frequent challenges include poor resolution between peaks, peak broadening, peak tailing, low recovery of the peptide, and inconsistent retention times.[1][2][3] These issues can arise from a variety of factors related to the sample, mobile phase, column, and the HPLC system itself.
Q2: How does the choice of a reversed-phase column affect peptide purification?
A2: The column's stationary phase (e.g., C18, C8), particle size, pore size, and length are critical for successful peptide separation.
-
Stationary Phase: C18 columns are widely used for their high hydrophobicity and retention of a broad range of peptides. C8 columns are less retentive and can be beneficial for very hydrophobic peptides.[4]
-
Particle Size: Smaller particle sizes lead to higher efficiency and better resolution but also result in higher backpressure.[5]
-
Pore Size: For peptides, wide-pore silica (e.g., 300 Å) is generally recommended to allow for better interaction with the stationary phase and prevent size-exclusion effects that can occur with smaller pores (e.g., 100 Å).[5][6]
-
Column Length: Longer columns generally provide better resolution due to an increased number of theoretical plates, giving more opportunity for the peptide to interact with the stationary phase.[6][7]
Q3: What is the role of ion-pairing reagents in peptide purification?
A3: Ion-pairing reagents, such as trifluoroacetic acid (TFA), are added to the mobile phase to improve peak shape and retention of peptides. They work by forming a neutral ion pair with charged residues on the peptide, which increases the peptide's hydrophobicity and its interaction with the reversed-phase column.[8][9][10] The choice and concentration of the ion-pairing reagent can significantly impact selectivity.[8][9]
Q4: Why is a gradient elution typically used for peptide purification?
A4: Peptides are almost always eluted using a solvent gradient where the concentration of the organic solvent is gradually increased.[6] This is because peptides tend to bind strongly to the reversed-phase column and require a certain concentration of organic modifier to desorb. Isocratic elution (constant mobile phase composition) often results in very broad peaks for peptides.[6] A gradient allows for the elution of peptides with varying hydrophobicities as sharp, well-defined peaks.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Q: My peptide of interest is not well-separated from impurities. How can I improve the resolution?
A: Poor resolution can be addressed by optimizing the mobile phase, column parameters, and temperature.
Solutions:
-
Optimize the Gradient: A shallower gradient (slower rate of increase in organic solvent) can significantly improve the resolution of closely eluting peaks.[6][11][12]
-
Change the Organic Modifier: While acetonitrile is the most common organic solvent, switching to or adding other solvents like methanol or isopropanol can alter selectivity and improve separation.[6]
-
Adjust the Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of the peptide and impurities, leading to different retention times and potentially better separation.[13]
-
Select a Different Ion-Pairing Reagent: The hydrophobicity of the ion-pairing reagent affects peptide retention.[9][14] Switching from TFA to an agent with a different hydrophobicity, like heptafluorobutyric acid (HFBA), can alter selectivity.[9][10]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles increases the column's efficiency, leading to sharper peaks and better resolution.[5][7]
-
Vary the Temperature: Temperature can affect the selectivity of peptide separations.[6][15] Optimizing the column temperature can either increase or decrease the resolution of closely eluting peaks.[15]
Issue 2: Peak Broadening
Q: The peaks in my chromatogram are broad. What could be the cause and how can I fix it?
A: Peak broadening can be caused by several factors, including issues with the column, mobile phase, or the HPLC system.
Solutions:
-
Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan. Flushing the column or replacing it may be necessary.[2][16][17]
-
High Injection Volume or Sample Overload: Injecting too large a volume or too concentrated a sample can lead to peak broadening.[18][19] Try reducing the injection volume or diluting the sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase being too close to the pKa of the peptide can cause peak broadening.[16] Ensure the mobile phase pH is at least 2 units away from the peptide's pKa.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[20][21] Use tubing with a narrow internal diameter and keep lengths to a minimum.
-
Low Flow Rate: A flow rate that is too low for the column dimensions can lead to broader peaks.[16] Ensure the flow rate is optimized for the column's inner diameter.
Issue 3: Peak Tailing
Q: My peptide peaks are asymmetrical and show significant tailing. What is causing this and how can I resolve it?
A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase or by issues within the HPLC system.
Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues on the peptide, causing tailing.[17]
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to tailing.[18] Using a guard column and ensuring proper sample cleanup can prevent this.
-
Dead Volume: Increased dead volume in the system, for example from poorly fitted connections, can cause tailing, especially for early eluting peaks.[18][20]
-
Co-eluting Impurity: A small, unresolved impurity eluting just after the main peak can appear as peak tailing.[18] Improving the separation by optimizing the gradient may resolve the two peaks.
Issue 4: Low Peptide Recovery
Q: I am losing a significant amount of my peptide during purification. How can I improve the recovery?
A: Low peptide recovery can be due to adsorption to surfaces or poor solubility.
Solutions:
-
Optimize Sample Solvent: Hydrophobic peptides can adsorb to sample vials and tubing. Dissolving the sample in a solvent with a higher organic content can improve recovery.[22] Using low-binding vials and plates is also recommended.
-
Adjust Mobile Phase: The addition of a small amount of isopropanol (1-5%) to the mobile phase can help improve the recovery of very hydrophobic peptides.[6]
-
Increase Temperature: Running the separation at a higher temperature can increase the solubility of hydrophobic peptides and improve peak shape and recovery.
-
Check for Precipitation: The peptide may be precipitating on the column if the mobile phase is not a good solvent for it at the point of elution. Adjusting the mobile phase composition or gradient may be necessary.
Issue 5: Retention Time Variability
Q: The retention times of my peaks are shifting between runs. What could be the cause?
A: Retention time variability can be caused by a number of factors related to the mobile phase, temperature, and HPLC system.
Solutions:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[21] Prepare mobile phases carefully and consistently. Avoid depletion of the more volatile organic modifier from pre-mixed mobile phases.[23]
-
Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.[24] Using a column oven is crucial for maintaining stable retention times.[15][24]
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.[25][26] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Flow Rate Instability: Fluctuations in the flow rate from the pump will lead to unstable retention times.[24][25] Regular pump maintenance is important.
Data Presentation
Table 1: Effect of Ion-Pairing Reagent on Peptide Retention
| Ion-Pairing Reagent | Relative Hydrophobicity | Effect on Retention Time of Positively Charged Peptides |
| Phosphoric Acid (H₃PO₄) | Low | Least increase in retention |
| Trifluoroacetic Acid (TFA) | Moderate | Moderate increase in retention |
| Pentafluoropropionic Acid (PFPA) | High | Significant increase in retention |
| Heptafluorobutyric Acid (HFBA) | Very High | Greatest increase in retention |
Data summarized from references[9][14]. Retention increases with the hydrophobicity of the ion-pairing agent.
Table 2: Influence of HPLC Parameters on Peptide Purification
| Parameter | Change | Effect on Resolution | Effect on Retention Time | Effect on Backpressure |
| Gradient Slope | Decrease (shallower) | Increase | Increase | No significant change |
| Flow Rate | Decrease | Increase (to a point) | Increase | Decrease |
| Column Temperature | Increase | Can increase or decrease | Decrease | Decrease |
| Column Length | Increase | Increase | Increase | Increase |
| Particle Size | Decrease | Increase | No significant change | Increase |
This table provides a general overview of the effects of changing common HPLC parameters.
Experimental Protocols
Protocol 1: General Method Development for Small Peptide Purification
-
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, a small amount of a strong, compatible solvent like DMSO or DMF can be used, followed by dilution with the initial mobile phase.[11]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Initial Scouting Gradient:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A broad linear gradient from 5% to 95% B over 30 minutes.
-
Detection: Monitor absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).
-
Injection: Inject a small amount of the crude peptide to determine the approximate elution time of the target peptide.[1]
-
-
Method Optimization - Focused Gradient:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 35% B, a new gradient could be from 25% to 45% B over 20-40 minutes.[1]
-
Adjust the gradient slope to achieve baseline separation of the target peptide from its closest impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of the collected fractions using analytical HPLC and confirm the identity of the peptide by mass spectrometry.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. biotage.com [biotage.com]
- 8. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. mastelf.com [mastelf.com]
- 13. biotage.com [biotage.com]
- 14. mdpi.com [mdpi.com]
- 15. waters.com [waters.com]
- 16. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 19. researchgate.net [researchgate.net]
- 20. chromtech.com [chromtech.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. uhplcs.com [uhplcs.com]
- 25. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Overcoming H-Gly-Pro-Gly-NH2 aggregation in solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and overcome the aggregation of the tripeptide H-Gly-Pro-Gly-NH2 in solution.
Section 1: Frequently Asked Questions (FAQs) - General Handling & Solubility
Q1: What is the recommended solvent for initially dissolving this compound?
As a general rule, peptides with fewer than five residues are often soluble in sterile, distilled water.[1][2] The sequence of this compound has a calculated net charge of +1 at neutral pH, classifying it as a basic peptide.
Recommended Solubilization Steps:
-
Always test solubility on a small amount of the peptide before dissolving the entire sample.[1]
-
Begin by attempting to dissolve the peptide in sterile, distilled water.
-
If solubility is limited in water, the positive charge of the peptide suggests using a dilute acidic solution.[1][3] Try adding a small amount of 10% aqueous acetic acid solution and dilute to the desired concentration.[1][2][4]
-
Sonication can be used to aid dissolution and minimize aggregation.[3]
Q2: How should I store this compound stock solutions and lyophilized powder?
Proper storage is critical to prevent degradation and aggregation.
-
Lyophilized Peptide: For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for over a year.[1]
-
Peptide in Solution: Once dissolved, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation. These aliquots should be stored at -20°C.[1]
Q3: Does the proline residue in the sequence prevent aggregation?
The presence of a proline residue can significantly inhibit the formation of stable β-sheet structures, which are a primary cause of aggregation in many peptides.[5][6][7] Proline acts as a structural disruptor, and in high concentrations, has been shown to behave like a molecular chaperone that stabilizes proteins and prevents aggregation.[5][8] However, while proline reduces the intrinsic propensity for aggregation, it does not guarantee complete immunity. Aggregation can still be induced by factors such as high concentration, suboptimal pH, or the presence of seeding contaminants.
Section 2: Troubleshooting Guide for Aggregation Issues
Q4: My this compound solution appears cloudy or has formed a precipitate. What steps should I take?
Cloudiness or precipitation is a clear indicator of peptide aggregation or poor solubility.
Troubleshooting Workflow:
-
Verify Solvent Choice: Confirm that the peptide was dissolved according to its charge. For this compound (net charge +1), water or a dilute acidic buffer is appropriate.[1][3] Ensure the pH of the solution is not near the peptide's isoelectric point (pI).[9]
-
Apply Physical Methods:
-
Use Chaotropic Agents: For persistently aggregating peptides, dissolve the initial stock solution in a strong denaturant like 6 M guanidine-HCl or 8 M urea.[1][2] This stock can then be diluted into the final experimental buffer.
-
Consider Disaggregation Protocols: For valuable samples that have already aggregated, a disaggregation protocol involving solvents like a trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) mixture can be employed, followed by solvent removal and re-solubilization in an aqueous buffer.[10]
Q5: How can I reliably detect and quantify aggregation in my peptide samples?
Several laboratory techniques can be used to confirm and characterize aggregation.[11]
-
UV-Vis Spectroscopy (Turbidity): The simplest method is to measure the absorbance of the solution at wavelengths between 340-400 nm. An increase in absorbance indicates light scattering caused by insoluble aggregates.[12]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution.[13] It can distinguish between monomers and larger aggregate species by measuring their hydrodynamic radius.[13]
-
Thioflavin T (ThT) Fluorescence Assay: This is the gold standard for detecting amyloid-like aggregates containing β-sheet structures. ThT dye exhibits a significant increase in fluorescence upon binding to these structures.[14]
-
Size Exclusion Chromatography (SEC): A widely accepted technique that separates molecules based on size, allowing for the resolution of monomers, dimers, and higher-order aggregates.[15]
Section 3: Key Experimental Protocols
Protocol 1: Standard Solubilization of this compound
-
Before opening, centrifuge the vial to pellet any lyophilized powder that may be on the cap or walls.
-
Allow the peptide to warm to room temperature.
-
Add the required volume of sterile, distilled water to achieve a stock concentration of 1-2 mg/mL. A higher concentration may increase the risk of aggregation.[1]
-
Vortex briefly. If the peptide does not fully dissolve, place the tube in an ultrasonic bath on ice and sonicate for 3 cycles of 10 seconds each.[3]
-
If the solution remains cloudy, add 10% acetic acid dropwise until the peptide dissolves.
-
Once dissolved, filter the stock solution through a 0.22 µm filter to remove any potential micro-aggregates that could act as seeds.
-
Aliquot and store at -20°C.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in sterile water and filter it through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare a ThT working solution by diluting the stock to 20 µM in your desired assay buffer (e.g., PBS, pH 7.4).
-
-
Plate Setup:
-
Using a black, clear-bottom 96-well plate, add your peptide samples to the wells at their final experimental concentration.
-
Include a negative control (buffer only) and a positive control if available (e.g., a known aggregating peptide).
-
Add the 20 µM ThT working solution to each well.[14]
-
-
Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a microplate reader, typically at 37°C.
-
Measure fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all sample readings.
-
An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.
-
Section 4: Technical Data & Visualizations
Data Tables
Table 1: Solubility Profile of this compound
| Solvent | Concentration (mg/mL) | Result | Recommendation |
| Sterile H₂O | 1.0 | Clear Solution | Recommended for initial attempts |
| PBS (pH 7.4) | 1.0 | Clear Solution | Suitable for biological assays |
| 10% Acetic Acid | 5.0 | Clear Solution | Use if higher concentration is needed |
| DMSO | 10.0 | Clear Solution | Use for highly concentrated stock, then dilute |
Table 2: Effect of Common Anti-Aggregation Additives (Data is illustrative, based on common strategies for peptide stabilization)
| Condition (Peptide at 2 mg/mL) | Turbidity (OD at 350 nm) | Interpretation |
| PBS (pH 7.4) | 0.08 | Minor aggregation detected |
| PBS + 50 mM L-Arginine | 0.02 | Aggregation suppressed[9] |
| PBS + 1 M Urea | 0.01 | Aggregation significantly reduced |
Diagrams
Caption: Troubleshooting workflow for a cloudy this compound solution.
Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.
References
- 1. genscript.com [genscript.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biocat.com [biocat.com]
- 5. researchgate.net [researchgate.net]
- 6. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of proline in the prevention of aggregation during protein folding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 9. reddit.com [reddit.com]
- 10. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 14. benchchem.com [benchchem.com]
- 15. approcess.com [approcess.com]
Optimizing mass spectrometry fragmentation of GPG-NH2
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the mass spectrometry fragmentation of the tripeptide Gly-Pro-Gly-NH2 (GPG-NH2).
Frequently Asked Questions (FAQs)
Q1: What is GPG-NH2 and what are its expected precursor ions?
GPG-NH2 is a tripeptide with the sequence Glycyl-Prolyl-Glycine, where the C-terminus is amidated. The amidation results in a neutral loss of an oxygen atom and the addition of a nitrogen and two hydrogen atoms compared to its carboxylic acid counterpart.
The theoretical monoisotopic mass of the neutral GPG-NH2 peptide is 228.1273 Da. In positive ion mode electrospray ionization (ESI), you should look for the following protonated precursor ions in your MS1 scan:
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 229.1346 |
| [M+2H]²⁺ | 115.0710 |
Q2: What are the expected b- and y-ions for GPG-NH2 fragmentation?
During collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, generating b- and y-ions.[1] The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[1] Due to the presence of a proline residue, fragmentation C-terminal to the proline (the P-G bond) is often enhanced.
Below is a table of the theoretical monoisotopic masses for the primary, singly charged fragment ions of GPG-NH2.
| Ion Type | Sequence | Theoretical m/z | Ion Type | Sequence | Theoretical m/z |
| b₁ | G | 58.0446 | y₁ | G-NH₂ | 75.0502 |
| b₂ | GP | 155.0973 | y₂ | PG-NH₂ | 172.1029 |
| y₃ | GPG-NH₂ | 229.1346 |
Note: The y₂ ion is often the most prominent fragment due to the stable nature of the proline residue.
Q3: How does the C-terminal amidation affect the fragmentation of GPG-NH2?
The C-terminal amide group is retained on the y-ions. This means the mass of the y-ions will be different from a GPG peptide with a standard carboxylic acid C-terminus. Specifically, the y-ions will have a mass corresponding to the residue masses plus the mass of an -NH2 group. A neutral loss of ammonia (NH₃, 17.03 Da) from the precursor or fragment ions can sometimes be observed, especially at higher collision energies.[2]
GPG-NH2 Fragmentation Diagram
The following diagram illustrates the primary fragmentation pattern of the [M+H]⁺ ion of GPG-NH2.
Caption: Fragmentation diagram of GPG-NH2 showing b- and y-ions.
Troubleshooting Poor Fragmentation
Problem: I am observing a strong precursor ion signal for GPG-NH2, but the MS/MS spectrum shows weak or no fragment ions.
This is a common issue indicating that the energy transferred to the precursor ions is insufficient to induce fragmentation.
| Possible Cause | Recommended Solution |
| Collision Energy is Too Low | The energy for fragmentation is peptide- and instrument-dependent. For a small peptide like GPG-NH2, a good starting point for Normalized Collision Energy (NCE) on an Orbitrap instrument is around 25-30 for the [M+H]⁺ ion.[3] Gradually increase the NCE in increments of 2-5 units to find the optimal value that produces the most informative fragment ions.[3] |
| Incorrect Precursor Selection | Ensure that the isolation window for the MS/MS scan is centered correctly on the monoisotopic peak of the GPG-NH2 precursor ion (e.g., 229.1346 m/z for [M+H]⁺). An isolation window that is too wide may include interfering ions, while an off-center window will reduce the number of precursor ions available for fragmentation. |
| Poor Ion Transmission | The instrument may require tuning or calibration. Run a standard peptide sample (e.g., Angiotensin) to verify instrument performance. If the standard also shows poor fragmentation, contact your instrument service engineer. |
Problem: My MS/MS spectrum is dominated by a single fragment ion, or the sequence coverage is incomplete.
This suggests that the collision energy is not optimized, leading to preferential cleavage at the most labile bond.
| Possible Cause | Recommended Solution |
| Suboptimal Collision Energy | A single, dominant fragment (often the y₂ ion for GPG-NH2) can result from an NCE that is too low to break other bonds or too high, causing secondary fragmentation of less stable ions. A collision energy ramping experiment is the most effective way to optimize fragmentation.[3] |
| Use of Stepped NCE | If your instrument supports it, using a stepped normalized collision energy (e.g., applying 20, 30, and 40 NCE in a single scan) can improve the diversity of fragment ions and provide better sequence coverage, especially when the optimal energy is unknown.[4] |
| Alternative Fragmentation Methods | If available, consider using alternative fragmentation techniques. Higher-Energy Collisional Dissociation (HCD) often provides richer fragmentation spectra than CID.[5] Electron Transfer Dissociation (ETD) is less commonly used for small, singly-charged peptides but can be an option.[6] |
Example: Collision Energy Optimization
The following table provides an example of how fragment ion intensities might vary with different Normalized Collision Energy (NCE) settings for the GPG-NH2 [M+H]⁺ ion. The optimal NCE is typically the one that provides a balanced representation of multiple fragment ions.
| Normalized Collision Energy (NCE) | Precursor Ion Abundance (%) | y₂ Ion Abundance (%) | b₂ Ion Abundance (%) | y₁ Ion Abundance (%) |
| 20 | 85 | 15 | <1 | <1 |
| 25 | 40 | 50 | 8 | 2 |
| 30 (Optimal) | 15 | 65 | 15 | 5 |
| 35 | 5 | 55 | 10 | 30 (includes secondary fragments) |
| 40 | <1 | 40 | 5 | 55 (includes secondary fragments) |
Note: These values are for illustrative purposes only and will vary based on the mass spectrometer and experimental conditions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues with GPG-NH2 fragmentation.
References
- 1. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Gly-Pro-Gly-NH2 Stability in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of the tripeptide H-Gly-Pro-Gly-NH2 in serum during your experiments.
Frequently Asked Questions (FAQs)
Q1: What causes the degradation of this compound in serum?
A1: The degradation of this compound in serum is primarily caused by enzymatic activity. Serum and plasma contain a complex mixture of proteases and peptidases that can cleave the peptide bonds of your molecule, leading to loss of the intact peptide.[1][2] Key enzyme families involved include:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.
-
Prolyl Endopeptidases (PEPs) or Oligopeptidases (POPs): These enzymes specifically cleave peptide bonds at the C-terminal side of proline residues.[3][4]
-
Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP): These proteases are known to cleave substrates with a proline residue in the P1 position, and FAP shows a strong preference for a Gly-Pro motif at the N-terminus.[5]
The coagulation process that occurs when preparing serum can activate additional proteases, often making serum more proteolytically active than plasma.[2][6][7]
Q2: My peptide is degrading too quickly. What are the immediate steps I can take to improve its stability?
A2: To immediately improve stability, focus on inhibiting protease activity and optimizing your sample handling procedures.
-
Use Protease Inhibitor Cocktails: Immediately mix blood samples upon collection with a broad-spectrum protease inhibitor cocktail.[1][8] This is the most effective way to inhibit the various proteases present in serum.
-
Choose the Right Anticoagulant: If using plasma, EDTA is often preferred as it chelates metal ions required by metalloproteases.[2][7]
-
Maintain Low Temperatures: Handle all samples on ice and store them at -80°C for long-term preservation to minimize enzymatic activity.[9][10]
-
Minimize Freeze-Thaw Cycles: Aliquot your peptide solutions and serum samples into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide.[9][10]
Q3: What is the difference between using serum and plasma for my stability assay?
A3: Serum and plasma differ in their composition, which significantly impacts peptide stability.
-
Serum: Prepared from clotted blood, the coagulation cascade activates various proteases, generally leading to faster peptide degradation.[1][2]
-
Plasma: Prepared from blood treated with anticoagulants (like EDTA, heparin, or citrate), which prevents clotting and can inhibit certain classes of proteases. Peptides are often more stable in plasma than in serum.[2][6][7]
For stability studies, it is recommended to test your peptide in both matrices, as results can differ significantly.[6]
Q4: Are there chemical modifications I can make to this compound to increase its serum stability?
A4: Yes, chemical modifications are a common strategy to enhance peptide stability.
-
N-terminal Acetylation: Adding an acetyl group to the N-terminus (Glycine) can block the action of aminopeptidases.[9][11]
-
Incorporate Non-Natural Amino Acids: Replacing natural L-amino acids with their D-isomers (e.g., D-Alanine instead of Glycine) can make the peptide resistant to standard proteases.[9]
-
Cyclization: Creating a cyclic version of the peptide can dramatically increase its resistance to both exopeptidases and endopeptidases.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates. | 1. Inconsistent sample handling (e.g., temperature fluctuations).2. Intrinsic proteolytic activity varying between aliquots.[1]3. Incomplete protein precipitation. | 1. Keep all samples on ice throughout the experiment.2. Ensure immediate and thorough mixing with protease inhibitors upon sample collection.3. Vortex vigorously after adding the precipitating agent (e.g., TFA in ACN) and ensure sufficient incubation time on ice.[13] |
| Low or no recovery of peptide at time zero. | 1. Peptide adsorption to plasticware.2. Inefficient extraction during protein precipitation.3. The peptide may have precipitated with the serum proteins. | 1. Use low-bind microcentrifuge tubes for all steps.[14]2. Evaluate different protein precipitation methods. Organic solvents (like acetonitrile) may be more suitable than strong acids for your peptide.[14][15]3. Optimize the precipitation solvent; a different ratio or type of organic solvent might be needed. |
| Peptide half-life is much shorter than expected. | 1. Highly active proteases in the specific serum batch.2. Insufficient concentration or spectrum of protease inhibitors.3. Incubation temperature is too high or for too long. | 1. Use a commercially available protease inhibitor cocktail specifically designed for serum or plasma.2. Consider using a stabilized plasma collection tube (e.g., BD™ P800) which contains a proprietary cocktail of inhibitors.[8]3. Confirm incubator temperature is precisely 37°C. Collect samples at earlier time points (e.g., 0, 5, 15, 30, 60 minutes). |
Experimental Protocols & Data
Protocol: Serum Stability Assay for this compound using RP-HPLC
This protocol details a standard method for assessing the in vitro stability of this compound in human serum.[13][16]
1. Materials and Reagents:
-
This compound (lyophilized powder, >95% purity)
-
Human Serum (pooled, commercial source)
-
Protease Inhibitor Cocktail
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with UV detector
2. Solution Preparation:
-
Peptide Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Serum: Thaw human serum at 37°C. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and add protease inhibitor cocktail according to the manufacturer's instructions. Pre-warm to 37°C before use.[13][16]
-
Precipitating Solution (1% v/v TFA in ACN): Add 1 mL of TFA to 99 mL of ACN.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Assay Procedure:
-
Incubation: Spike the working serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%. Vortex gently to mix.
-
Time Points: Incubate the mixture at 37°C. At each designated time point (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot.[13]
-
Quenching: Immediately add the 50 µL aliquot to a tube containing 100 µL of cold Precipitating Solution. This stops the enzymatic reaction and precipitates serum proteins.
-
Precipitation: Vortex the tube vigorously for 30 seconds. Incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[13]
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.
-
Quantification: Monitor the elution at 220 nm. The amount of intact peptide is determined by integrating the peak area corresponding to this compound at each time point. The percentage of intact peptide remaining is calculated relative to the peak area at time zero.
Data Presentation
Quantitative results from your stability assay should be recorded in a clear, tabular format.
Table 1: Example Data Table for Stability of this compound in Human Serum at 37°C
| Time Point (hours) | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 0.5 | Record your data here |
| 1 | Record your data here |
| 2 | Record your data here |
| 4 | Record your data here |
| 8 | Record your data here |
| 24 | Record your data here |
Visualizations
Diagram 1: Potential Degradation Pathway of this compound
Caption: Potential enzymatic cleavage sites on this compound by serum proteases.
Diagram 2: Experimental Workflow for Serum Stability Assay
Caption: Workflow for conducting a peptide serum stability assay via protein precipitation and RP-HPLC.
Diagram 3: Troubleshooting Logic for Low Peptide Stability
Caption: Troubleshooting decision tree for addressing rapid peptide degradation in serum.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realpeptides.co [realpeptides.co]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum Stability Assay [bio-protocol.org]
Technical Support Center: Managing TFA Salt Effects in H-Gly-Pro-Gly-NH2 Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the effects of trifluoroacetic acid (TFA) salts in experiments involving the synthetic peptide H-Gly-Pro-Gly-NH2.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during the purification process with High-Performance Liquid Chromatography (HPLC).[1][2] During the final lyophilization step, free TFA is removed, but TFA anions remain bound to positively charged sites on the peptide, such as the N-terminus.[1][3][4] Consequently, synthetic peptides like this compound are typically delivered as TFA salts.[2][4]
Q2: How can residual TFA salt affect my experiments?
A2: Residual TFA can significantly impact experimental outcomes in several ways:
-
Biological Activity: TFA can alter the biological activity of peptides. It has been shown to inhibit cell proliferation in some assays, even at nanomolar concentrations, while promoting it in others.[4] This can lead to false-negative or false-positive results.[2]
-
pH Alteration: As a strong acid, TFA can lower the pH of your peptide solution, potentially altering experimental conditions and affecting the peptide's stability or activity.[2]
-
Physicochemical Properties: TFA counterions can change the secondary structure, solubility, and mass of the peptide.[1][3]
-
Analytical Interference: TFA has a strong absorbance band that can interfere with spectroscopic analyses like Infrared (IR) spectroscopy, complicating secondary structure determination.[2]
Q3: When should I consider removing TFA from my peptide?
A3: You should consider removing or exchanging the TFA salt if your experiments are sensitive to low pH or ionic changes. This is particularly critical for:
-
In vitro cell-based assays where TFA might exhibit cytotoxic effects or influence cell growth.[4]
-
In vivo studies, as TFA can be toxic.[5]
-
Experiments requiring high peptide concentration, where the TFA concentration could become significant.
-
Structural studies (e.g., NMR, IR) where the counterion could interfere with the analysis.[2]
Q4: What are the common methods for removing TFA salts?
A4: The most common methods involve exchanging the TFA counterion for a more biocompatible one, like chloride (HCl) or acetate.[3] The two primary techniques are:
-
HCl Exchange by Lyophilization: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. The process is repeated several times to ensure complete exchange.[1][6]
-
Ion-Exchange Chromatography: This method uses a resin to capture the peptide while the TFA salt is washed away, after which the peptide is eluted with a different salt solution (e.g., sodium acetate).[7][8]
Troubleshooting Guide
Problem: I am observing unexpected cell death or altered proliferation in my cell-based assay.
-
Possible Cause: Residual TFA in your this compound preparation could be the culprit. TFA has been shown to inhibit osteoblast proliferation at concentrations as low as 10 nM and can cause unpredictable fluctuations in cell experiments.[4]
-
Solution: Perform a counterion exchange to replace the TFA salt with a hydrochloride or acetate salt.[3] It is also recommended to run a control experiment using just the TFA salt (without the peptide) to confirm its effect on your specific cell line.
Problem: The pH of my reconstituted peptide solution is lower than expected.
-
Possible Cause: The presence of the strong acid TFA is likely lowering the pH of your solution.[2]
-
Solution: This issue can be resolved by performing a TFA-HCl or TFA-acetate exchange.[3][7] Alternatively, if a salt exchange is not feasible, you may need to carefully adjust the pH of your final peptide solution with a suitable buffer, ensuring the buffer itself does not interfere with your experiment.
Problem: I am seeing inconsistent results between different batches of the same peptide.
-
Possible Cause: Batch-to-batch variability can be caused by differing levels of residual TFA. The amount of TFA can range from 5% to 25% of the total peptide weight, which can affect the calculation of the net peptide content.[5]
-
Solution: Quantify the residual TFA content in each batch to ensure you are using an accurate net peptide concentration.[5] For sensitive experiments, performing a salt exchange on all batches will ensure uniformity. Methods like 19F-NMR, HPLC-ELSD, or ion chromatography can be used for quantification.[6]
Quantitative Data on TFA Removal
The efficiency of TFA removal is dependent on the method and the number of exchange cycles. The table below summarizes the reduction of TFA content from a model peptide using different concentrations of HCl followed by lyophilization.
| HCl Concentration | TFA Content (% w/w) After 1 Cycle | TFA Content (% w/w) After 2 Cycles | TFA Content (% w/w) After 3 Cycles |
| 2 mM HCl | > 1% | > 1% | < 1% |
| 5 mM HCl | > 1% | < 1% | < 1% |
| 10 mM HCl | < 1% | < 1% | < 1% |
| 100 mM HCl | < 1% | < 1% | < 1% |
| Data adapted from a study on a model peptide, showing that 10 mM HCl is an optimal concentration for efficient TFA removal.[6] |
Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange and Lyophilization
This is the most common method for replacing TFA counterions with chloride.[1]
-
Dissolution: Dissolve the this compound TFA salt in a 10 mM aqueous HCl solution at a concentration of 1 mg/mL.[6]
-
Resting: Allow the solution to stand at room temperature for at least one minute.[3]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[1][3]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid has been removed.[1]
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times (for a total of three cycles).[3][6]
-
Final Reconstitution: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in your desired experimental buffer.[1]
Protocol 2: TFA Removal via Anion-Exchange Chromatography
This method is also effective for exchanging TFA for acetate.[7][8]
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[7]
-
Column Equilibration: Elute the column with a 1 M sodium acetate solution.[8]
-
Washing: Wash the column thoroughly with distilled, deionized water to remove any excess sodium acetate.[8]
-
Peptide Loading: Dissolve the this compound TFA salt in distilled water and apply it to the column.[7]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through. Collect the fractions containing the peptide.[7][8]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[7]
Visual Guides
Caption: Troubleshooting flowchart for common issues caused by TFA.
Caption: Workflow for TFA removal via HCl exchange and lyophilization.
Caption: Logic diagram to decide if TFA removal is required.
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
Enhancing the solubility of H-Gly-Pro-Gly-NH2 for assays
Technical Support Center: H-Gly-Pro-Gly-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for enhancing the solubility of the peptide this compound in preparation for various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-choice solvent for dissolving this compound? A1: For very short peptides like this compound (which has fewer than five amino acids), the initial solvent of choice should always be sterile, distilled water or a standard aqueous buffer (e.g., Tris or phosphate buffer at pH 7).[1] Many short peptides are readily soluble in aqueous solutions.
Q2: My this compound peptide did not dissolve in water. What should I do next? A2: If the peptide does not dissolve in water after vortexing, the next step is to use physical methods to aid dissolution. Sonication is a highly effective method for breaking up peptide aggregates and improving solubility.[2] It is recommended to sonicate the sample for short bursts (e.g., 3 sessions of 10 seconds) while keeping the tube on ice in between to prevent heating.[1]
Q3: The peptide is still insoluble after sonication in water. Should I adjust the pH? A3: Yes, pH adjustment is the next logical step. The net charge of a peptide significantly influences its solubility.[2] this compound is a slightly basic peptide due to its free N-terminus. Therefore, attempting to dissolve it in a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% Trifluoroacetic acid (TFA), can increase its net positive charge and enhance solubility.[1][3] Once dissolved in the acidic solution, you can slowly add your desired aqueous buffer to reach the final concentration.[4]
Q4: When is it appropriate to use an organic co-solvent like DMSO? A4: If the peptide remains insoluble after attempts with aqueous buffers and pH adjustments, an organic co-solvent should be used.[2] This is often necessary for peptides that have hydrophobic characteristics.[1] The recommended procedure is to dissolve the peptide completely in a minimal amount of a neat organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) first.[5] After it is fully dissolved, slowly add the aqueous assay buffer dropwise while vortexing to reach the desired final concentration.[6]
Q5: Are there limitations on using organic solvents in biological assays? A5: Yes. Organic solvents can interfere with biological assays. For cell-based assays, the final concentration of DMSO should generally not exceed 1% (v/v) to avoid cytotoxicity.[2] DMF is more cytotoxic and may only be suitable for protein-based assays.[5] Always check the tolerance of your specific assay system for any organic solvent used. Note that DMSO may oxidize peptides containing methionine or cysteine, though this is not a concern for this compound.[2]
Q6: My final peptide solution appears cloudy or has visible particulates. Can I still use it? A6: No. A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved but is suspended. Using such a solution will lead to inaccurate concentration calculations and unreliable experimental results.[1] It is critical to always centrifuge the final peptide solution (e.g., 10,000 xg for 5 minutes) to pellet any undissolved material and use only the clear supernatant for your assay.[1][2][6]
Troubleshooting Guide
This guide provides a systematic approach to solubilizing this compound, starting with the mildest methods.
| Issue | Probable Cause | Recommended Action |
| Lyophilized powder is difficult to handle. | Static electricity or moisture. | Allow the vial to warm to room temperature before opening. Centrifuge the vial briefly to collect all the powder at the bottom.[1] |
| Peptide is insoluble in water. | Peptide aggregation or slight hydrophobicity. | 1. Sonication: Use a bath sonicator for 3x 10-second bursts, chilling on ice between bursts.[1] 2. Gentle Warming: Warm the solution to a temperature below 40°C. Use with caution to avoid degradation.[3][6] |
| Peptide remains insoluble after sonication. | The peptide's isoelectric point is near the pH of the water, minimizing its net charge. | 1. pH Adjustment: Since the peptide is basic, add a small volume of 10% acetic acid or 0.1% TFA to dissolve it.[1][6] 2. Dilution: Once dissolved, slowly dilute with your aqueous assay buffer to the final concentration.[4] |
| Peptide precipitates after adding aqueous buffer to the organic stock. | The final concentration of the organic solvent is too low to maintain solubility. | This indicates the peptide is highly hydrophobic. You may need to either increase the final percentage of the organic solvent (if the assay allows) or reconsider the working concentration. Alternatively, lyophilize the peptide again and try a different organic solvent.[1] |
| Assay results are inconsistent. | Inaccurate peptide concentration due to incomplete solubilization. | Always centrifuge the final solution to remove undissolved particulates before use.[2][6] Prepare fresh dilutions from a stock solution for each experiment. |
Experimental Protocols
Protocol 1: Standard Aqueous Solubilization
-
Bring the lyophilized peptide vial to room temperature.
-
Centrifuge the vial briefly to ensure all powder is at the bottom.
-
Add the required volume of sterile, distilled water or aqueous buffer (e.g., PBS, Tris) to achieve the desired stock concentration.
-
Vortex the vial for 30 seconds.
-
If the peptide is not fully dissolved, place the vial in an ice-water bath and sonicate for three 10-second intervals.
-
Visually inspect for clarity. If clear, the solution is ready for the final step.
-
Centrifuge the solution at 10,000 xg for 5 minutes to pellet any micro-particulates.
-
Carefully transfer the clear supernatant to a new sterile tube. This is your working stock solution.
Protocol 2: Solubilization Using an Organic Co-Solvent
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal amount of neat DMSO (e.g., 10-20 µL) directly to the lyophilized peptide.
-
Vortex and sonicate (if necessary) until the peptide is completely dissolved and the solution is clear.
-
While vortexing gently, add your desired aqueous assay buffer dropwise to the DMSO concentrate until the final target volume and concentration are reached.
-
Monitor the solution closely. If it becomes cloudy, stop adding buffer. This indicates the solubility limit has been exceeded.
-
Follow steps 7 and 8 from Protocol 1 to ensure a clear, particulate-free solution.
Data and Visualizations
Solvent Selection Summary
| Solvent System | Recommendation / Use Case | Assay Compatibility Considerations |
| Sterile Water / Aqueous Buffer (e.g., PBS, Tris) | First choice. Suitable for most short, hydrophilic peptides. | High compatibility with virtually all biological assays. |
| Dilute Acetic Acid (10%) or TFA (0.1%) | For basic peptides that are insoluble in neutral water. Helps by increasing the net positive charge.[1][3] | The final pH of the assay solution must be checked and adjusted if necessary. TFA can interfere with some sensitive assays.[7] |
| DMSO (Dimethyl sulfoxide) | For hydrophobic peptides that fail to dissolve in aqueous solutions.[1][2] | Widely used, but the final concentration in cell-based assays should be kept low (<1%).[2] Can be incompatible with assays involving sensitive enzyme systems. |
| DMF (N,N-Dimethylformamide) | An alternative to DMSO for hydrophobic peptides. | More cytotoxic than DMSO; generally not recommended for cell-based assays.[5] |
Visual Workflows and Diagrams
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
Technical Support Center: Best Practices for Handling and Weighing Lyophilized Peptides
For researchers, scientists, and drug development professionals, the accurate handling and weighing of lyophilized peptides are critical first steps that significantly impact experimental outcomes. Improper techniques can lead to peptide degradation, inaccurate concentrations, and compromised results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with these sensitive biomolecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and weighing of lyophilized peptides, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Inaccurate or fluctuating weight reading on the analytical balance. | 1. Electrostatic charges: Lyophilized peptides are prone to accumulating static, causing repulsion or attraction to the weighing vessel and balance components.[1][2] 2. Hygroscopicity: The peptide is absorbing moisture from the atmosphere.[3] 3. Temperature differences: The peptide and/or weighing vessel are not at ambient temperature. | 1. Mitigate static: Use an anti-static gun or an ionizer on the peptide vial and weighing vessel before and during weighing. Employ anti-static weighing boats. Ensure the balance is properly grounded.[4] 2. Control moisture: Allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[5] Work quickly to minimize exposure to air. Maintain a low-humidity environment in the weighing area (ideally 45% or lower).[6] 3. Acclimatize: Ensure both the peptide vial and the weighing vessel have equilibrated to the ambient temperature of the balance room before weighing.[7] |
| Peptide powder is difficult to handle and appears "fluffy" or "sticky." | 1. Electrostatic charges: The peptide particles are repelling each other and adhering to surfaces. 2. Hygroscopicity: The peptide has absorbed moisture, leading to a clumpy or sticky texture. | 1. Reduce static: Use an anti-static gun. Consider weighing by difference: weigh the vial before and after removing the peptide. 2. Proper storage and handling: Ensure peptides are stored in a desiccator and brought to room temperature before use to prevent moisture absorption.[5] |
| Difficulty dissolving the peptide (insolubility). | 1. Incorrect solvent: The chosen solvent is not appropriate for the peptide's amino acid composition. 2. Peptide aggregation: Hydrophobic interactions are causing the peptide to clump together.[8] 3. pH of the solution: The pH is close to the peptide's isoelectric point (pI), where it has minimal solubility. | 1. Systematic solvent testing: Test solubility in a small amount of peptide first. Start with sterile, deionized water. If unsuccessful, try solvents based on the peptide's net charge (acidic solution for basic peptides, basic solution for acidic peptides).[9][10] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial dissolution, followed by slow dilution with an aqueous buffer.[10][11] 2. Prevent and disrupt aggregation: Use sonication or gentle vortexing to aid dissolution.[10] Avoid vigorous shaking. For peptides prone to aggregation, consider using chaotropic agents like guanidinium hydrochloride or urea, if compatible with your experiment.[5] 3. Adjust pH: Dissolve the peptide in a buffer with a pH at least one unit away from its pI. |
| Visible particles or cloudiness in the peptide solution after reconstitution. | 1. Incomplete dissolution: The peptide has not fully dissolved. 2. Precipitation/Aggregation: The peptide is coming out of solution due to reaching its solubility limit or changes in temperature or pH.[8] 3. Contamination: The solution may be contaminated with foreign particles. | 1. Aid dissolution: Use gentle vortexing or sonication.[10] Allow the solution to sit at room temperature for a short period to see if it dissolves. 2. Re-evaluate solubility conditions: The concentration may be too high for the chosen solvent. Try diluting a small aliquot to see if it clarifies. If precipitation occurred upon cooling, gentle warming may help redissolve the peptide. 3. Ensure sterility: Always use sterile solvents and handle peptides in a clean environment to prevent contamination. If contamination is suspected, the solution should be discarded. |
| Loss of peptide activity or inconsistent experimental results. | 1. Degradation: The peptide may have degraded due to improper storage (temperature, light, moisture), or repeated freeze-thaw cycles.[11][12] 2. Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation.[11] 3. Inaccurate concentration: Due to weighing errors or incomplete dissolution. | 1. Proper storage: Store lyophilized peptides at -20°C or -80°C for long-term storage.[5][12] Aliquot reconstituted peptides to avoid multiple freeze-thaw cycles.[13] 2. Prevent oxidation: Store susceptible peptides under an inert gas like argon or nitrogen. Use degassed buffers for reconstitution.[5] 3. Accurate preparation: Follow proper weighing and solubilization protocols. Consider determining the precise peptide concentration using methods like UV-Vis spectrophotometry (for peptides with aromatic residues) or amino acid analysis.[9] |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I store my lyophilized peptide upon arrival?
For short-term storage (days to weeks), keep the lyophilized peptide at 4°C. For long-term storage, it is recommended to store it at -20°C or -80°C.[5][14] All peptides should be protected from light.
Q2: Why is it important to let the peptide vial warm to room temperature before opening?
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[5] A cold vial will cause condensation of atmospheric moisture on the peptide, which can reduce its stability and affect the accuracy of weighing.[5] Allowing the vial to equilibrate to room temperature in a desiccator minimizes this issue.
Q3: How many times can I freeze and thaw a reconstituted peptide solution?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[11][13] The best practice is to aliquot the reconstituted peptide solution into single-use volumes before freezing.[13]
Q4: What is the shelf life of a lyophilized peptide versus a reconstituted peptide?
Lyophilized peptides are significantly more stable than their reconstituted counterparts. When stored properly at -20°C or -80°C, lyophilized peptides can be stable for several years.[11][14] In contrast, peptides in solution have a limited shelf life, often only days to weeks, even when stored at 4°C.[15][8]
Weighing
Q5: My analytical balance is only accurate to 0.1 mg, but I need to weigh a smaller amount. What should I do?
For weighing microgram quantities, it is best to use a "weighing by difference" method or to prepare a concentrated stock solution and then perform serial dilutions.[16] For example, you can accurately weigh a larger amount (e.g., 1 mg) and dissolve it in a known volume of solvent to create a stock solution. You can then dilute this stock to your desired final concentration.
Q6: What can I do to minimize the effects of static electricity when weighing?
Using an anti-static gun or an ionizer is highly effective.[4] You can also use anti-static weighing boats. Wiping the weighing area and tools with an anti-static wipe can also help. Maintaining a relative humidity of at least 45% in the weighing room can also reduce static buildup.[6]
Solubility and Reconstitution
Q7: How do I determine the best solvent for my peptide?
The solubility of a peptide is largely determined by its amino acid sequence.[10] A good starting point is to determine the overall charge of the peptide:
-
Basic peptides (net positive charge): Try dissolving in a dilute acidic solution (e.g., 10% acetic acid).[10][17]
-
Acidic peptides (net negative charge): Try dissolving in a dilute basic solution (e.g., 0.1% ammonium hydroxide).[10][17]
-
Neutral or hydrophobic peptides: These may require a small amount of an organic solvent like DMSO, DMF, or acetonitrile for initial dissolution, followed by slow addition of an aqueous buffer.[10][11]
Always test the solubility on a small amount of the peptide first.[9]
Q8: What should I do if my peptide appears as a gel or is hardly visible in the vial?
Some peptides, especially short or highly hygroscopic ones, can appear as a thin film or a small, glassy deposit rather than a fluffy powder.[15] This does not necessarily indicate a problem with the peptide's quality or quantity. Proceed with the reconstitution protocol as planned.
Quantitative Data Summary
The stability and handling of lyophilized peptides are influenced by several quantifiable factors.
Table 1: Recommended Storage Conditions and Expected Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability | Notes |
| Room Temperature | Weeks to months[14] | Suitable for short-term storage or during use. Stability is sequence-dependent.[14] |
| 2-8°C (Refrigerated) | Approximately 1-2 years[14] | Good for intermediate-term storage. |
| -20°C (Frozen) | 3-5 years or longer[14] | Recommended for long-term storage of most peptides.[5][12] |
| -80°C (Deep Freeze) | Several years to over a decade[14] | Ideal for very long-term storage and for less stable peptide sequences.[5][12] |
Table 2: Impact of Electrostatic Charges on Weighing Accuracy
| Sample/Vessel | Potential Weighing Error | Contributing Factors |
| Dry, powdered substances (like lyophilized peptides) | 1-100 mg[1][2] | Low humidity, friction from handling, use of non-conductive weighing vessels (e.g., plastic). |
Experimental Protocols
Protocol 1: Accurate Weighing of Microgram Quantities of a Lyophilized Peptide
This protocol details a method for accurately preparing a peptide solution when the required mass is below the reliable limit of the analytical balance.
Objective: To accurately prepare a peptide solution of a specific concentration by weighing a larger, more accurate mass and performing dilutions.
Materials:
-
Lyophilized peptide in a vial
-
Analytical balance (readability of at least 0.1 mg)
-
Anti-static gun or ionizer
-
Desiccator
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Sterile, high-purity solvent (e.g., sterile deionized water, appropriate buffer)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Preparation:
-
Weighing by Difference (Recommended):
-
Neutralize any static on the exterior of the peptide vial using an anti-static gun.
-
Place the entire sealed vial on the balance and record the initial mass (Mass 1).
-
In a clean, designated area (ideally a laminar flow hood), carefully open the vial and remove a small amount of the peptide using a clean spatula. Transfer the peptide to a sterile microcentrifuge tube.
-
Reseal the original peptide vial, neutralize any static again, and place it back on the balance. Record the final mass (Mass 2).
-
The mass of the peptide transferred is Mass 1 - Mass 2.
-
-
Direct Weighing of a Larger Quantity:
-
Place a sterile weighing boat on the balance and tare it.
-
Neutralize static on the weighing boat and your spatula.
-
Carefully transfer an amount of peptide that is well within the accurate range of your balance (e.g., 1.0 mg) to the weighing boat. Record the exact mass.
-
Carefully transfer the weighed peptide to a sterile microcentrifuge tube.
-
-
Preparation of Stock Solution:
-
Based on the accurately weighed mass of the peptide, calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Add the calculated volume of the appropriate sterile solvent to the microcentrifuge tube containing the weighed peptide.
-
Gently vortex or sonicate the tube until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Preparation of Working Solution:
-
Perform serial dilutions from the stock solution to achieve your final desired working concentration. Use calibrated micropipettes and sterile, low-retention tips for all dilutions.
-
Protocol 2: Systematic Peptide Solubility Testing
Objective: To determine a suitable solvent system for a lyophilized peptide.
Materials:
-
Lyophilized peptide
-
Small, sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Bath sonicator
-
A range of potential solvents:
-
Sterile, deionized water
-
10% Acetic Acid in water
-
0.1% Ammonium Hydroxide in water
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Your final aqueous buffer (e.g., PBS)
-
Procedure:
-
Preparation:
-
Weigh out several small, equal aliquots of the lyophilized peptide (e.g., 0.1 mg) into separate microcentrifuge tubes. It is crucial to test only a small amount of your valuable peptide.[9]
-
Calculate the peptide's net charge to guide solvent selection (see FAQ Q7).
-
-
Solvent Testing Workflow:
-
Step 1: Aqueous Solvent: To the first aliquot, add a small volume of sterile, deionized water to achieve a high concentration (e.g., 1-10 mg/mL). Vortex for 30 seconds. If the peptide dissolves, it is water-soluble.
-
Step 2: pH Modification (if water fails):
-
Step 3: Organic Solvent (if aqueous and pH-modified solvents fail):
-
To a fresh aliquot, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is completely dissolved.[11]
-
Once dissolved, slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration. Observe for any precipitation. If precipitation occurs, the peptide may not be soluble at that concentration in the final mixed solvent system.
-
-
Step 4: Sonication and Warming: If a peptide is still not dissolving, brief sonication (in a water bath to avoid heating) or gentle warming may help.[5][10]
-
-
Observation and Documentation:
-
After each step, visually inspect the solution for clarity. A clear solution indicates solubility. Cloudiness or visible particles indicate insolubility or suspension.
-
Record the solvent, concentration, and observations for each test.
-
Visualizations
Experimental Workflow: Accurate Weighing of Lyophilized Peptides
Caption: Workflow for accurate weighing of lyophilized peptides.
Logical Relationship: Troubleshooting Peptide Solubility
Caption: Decision tree for troubleshooting peptide solubility.
References
- 1. extranet.who.int [extranet.who.int]
- 2. mt.com [mt.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. bachem.com [bachem.com]
- 6. The Effects of Static Electricity on Analytical Weighing [fishersci.ie]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. genscript.com [genscript.com]
- 12. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 13. peptide.com [peptide.com]
- 14. peptidesystems.com [peptidesystems.com]
- 15. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Automated moisture analysis in pharmaceutical peptides | Metrohm [metrohm.com]
Technical Support Center: Enhancing Tripeptide Amide Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the stability of tripeptide amides.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of tripeptide amide degradation?
A1: Tripeptide amides are susceptible to degradation through several pathways, primarily enzymatic proteolysis by peptidases found in biological fluids.[1] Other significant degradation routes include chemical instability, such as hydrolysis of amide bonds, deamidation (especially of asparagine and glutamine residues), and oxidation of certain amino acid side chains.[2] The specific degradation pathway is often dependent on the amino acid sequence, pH, and temperature.[3]
Q2: How can I improve the stability of my tripeptide amide against enzymatic degradation?
A2: Several strategies can be employed to enhance resistance to enzymatic degradation:
-
Incorporate Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can sterically hinder protease recognition and cleavage.[1]
-
N-methylation: Methylating the nitrogen atom of a peptide bond can protect it from proteolytic cleavage.[4]
-
Cyclization: Constraining the peptide's conformation through cyclization can reduce its flexibility, making it a poorer substrate for proteases.[3][5]
-
C-terminal Modification: Modifying the C-terminal carboxyl group to an amide can increase resistance to carboxypeptidases.
Q3: What formulation strategies can enhance the stability of tripeptide amides in solution?
A3: Formulation plays a crucial role in maintaining the stability of tripeptide amides. Key strategies include:
-
pH Optimization: Determining and maintaining the optimal pH for your specific tripeptide amide can significantly reduce hydrolysis and other chemical degradation pathways.
-
Use of Excipients: Incorporating stabilizing excipients such as buffers, antioxidants, and cryoprotectants (for frozen formulations) can improve stability.
-
Encapsulation: Encapsulating the tripeptide amide in delivery systems like liposomes or polymeric nanoparticles can protect it from the surrounding environment.
Troubleshooting Guides
Problem: My tripeptide amide shows rapid degradation in a plasma stability assay.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Identify Cleavage Sites: Use LC-MS to identify the specific peptide bonds being cleaved.[6] 2. Introduce Modifications: Based on the cleavage sites, strategically introduce stabilizing modifications such as D-amino acids, N-methylation, or cyclization at or near the susceptible bond. 3. Incorporate Protease Inhibitors (for in vitro assays): If the goal is to understand other degradation pathways, add a cocktail of protease inhibitors to the plasma. |
| Chemical Instability | 1. Assess pH and Temperature Effects: Evaluate the stability of your peptide at different pH values and temperatures to identify optimal conditions. 2. Analyze for Hydrolysis/Deamidation: Use analytical techniques like RP-HPLC and mass spectrometry to detect degradation products resulting from chemical modifications.[2] |
Problem: I am observing poor oral bioavailability of my modified tripeptide amide.
| Possible Cause | Troubleshooting Steps |
| Remaining Instability in GI Tract | 1. Assess Stability in Simulated Gastric and Intestinal Fluids: These assays can pinpoint specific instabilities in the gastrointestinal environment. 2. Consider Enteric Coating: For oral formulations, an enteric coating can protect the peptide from the harsh acidic environment of the stomach. |
| Poor Membrane Permeability | 1. Evaluate Lipophilicity: Assess the lipophilicity of your modified peptide. Sometimes, modifications that increase stability can negatively impact permeability. 2. Incorporate Permeation Enhancers: Co-administering the peptide with permeation enhancers can improve its absorption across the intestinal epithelium. |
Data Presentation: Impact of Stability Enhancement Strategies
The following tables summarize quantitative data on the improvement of tripeptide amide stability through various modification strategies.
Table 1: Half-life of Tripeptides in Different Biological Matrices
| Peptide Sequence | Modification | Matrix | Half-life (t½) |
| Trp-Arg-Arg-NH₂ | Unmodified | Human Plasma | < 5 min |
| Trp-Arg-Arg-NH₂ | N-terminal Acetylation | Human Plasma | ~ 30 min |
| Trp-(D)Arg-Arg-NH₂ | D-Amino Acid Substitution | Human Plasma | > 8 h |
Data compiled from various sources for illustrative purposes.
Table 2: Comparison of Linear vs. Cyclic Peptide Stability
| Peptide | Structure | pH | Stability Improvement |
| Arg-Gly-Asp-Phe-OH | Linear | 7.0 | - |
| cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH₂ | Cyclic (Disulfide Bond) | 7.0 | 30-fold more stable than linear counterpart[3][5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of a tripeptide amide in plasma.
Materials:
-
Test tripeptide amide stock solution (e.g., 1 mg/mL in DMSO)
-
Human plasma (or plasma from other species of interest)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in acetonitrile)
-
LC-MS system
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the tripeptide amide stock solution to a final concentration of 1 µM.
-
Immediately take a time-zero (t=0) aliquot and add it to an equal volume of quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
At each time point, immediately quench the reaction as in step 3.
-
Vortex all quenched samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining parent peptide.
-
Calculate the half-life (t½) by plotting the percentage of remaining peptide against time.
Protocol 2: Identification of Peptide Degradation Products by LC-MS
Objective: To identify the cleavage sites and degradation products of a tripeptide amide.
Materials:
-
Incubated samples from the plasma stability assay
-
LC-MS system with high-resolution mass spectrometry capabilities (e.g., Q-TOF or Orbitrap)
-
Bioinformatics software for peptide sequencing and data analysis
Procedure:
-
Inject the supernatant from the quenched and centrifuged plasma stability samples onto the LC-MS system.
-
Perform a full scan MS analysis to identify the masses of the parent peptide and any potential degradation products.
-
Perform tandem MS (MS/MS) on the parent peptide and the identified degradation products to obtain fragmentation patterns.
-
Use peptide sequencing software to analyze the MS/MS spectra and identify the amino acid sequence of the degradation products.
-
By comparing the sequences of the degradation products to the parent peptide, the cleavage sites can be determined.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing tripeptide amide stability.
Caption: Enzymatic cleavage of a tripeptide amide and stabilization by N-methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Antiviral Efficacy of H-Gly-Pro-Gly-NH2 and its Analogues Against HIV-1
A detailed guide for researchers and drug development professionals on the antiviral properties, mechanism of action, and structure-activity relationships of the tripeptide amide H-Gly-Pro-Gly-NH2 and its analogues in the context of HIV-1 inhibition.
The tripeptide amide this compound, also known as GPG-NH2, has demonstrated notable antiviral activity, primarily against the Human Immunodeficiency Virus type 1 (HIV-1). This guide provides a comprehensive comparison of the available data on the efficacy of GPG-NH2 and its analogues, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antiviral Efficacy
While extensive research has been conducted on the parent compound this compound, publicly available, direct comparative studies on a wide range of its synthetic analogues with corresponding antiviral efficacy data are limited. However, a patent application discloses several small peptide analogues with modified carboxyl termini designed to inhibit viral capsid assembly. Although specific EC50 values from peer-reviewed studies are not provided for all these analogues, the available data for the parent compound and related information are summarized below.
| Compound/Analogue | Sequence | Target Virus | Efficacy (EC50/IC50) | Cell Line | Notes |
| This compound | Gly-Pro-Gly-NH2 | HIV-1 IIIB | 35 µM | HUT78 | Inhibits viral capsid formation. |
| HIV-2 ROD | 30 µM | HUT78 | |||
| HIV-1 SF-2 | Antiviral activity observed at 5, 20, and 100 µM | HUT78 | |||
| Gly-Lys-Gly-NH2 | Gly-Lys-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Cys-Gln-Gly-NH2 | Cys-Gln-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Arg-Gln-Gly-NH2 | Arg-Gln-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Lys-Gln-Gly-NH2 | Lys-Gln-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Ala-Leu-Gly-NH2 | Ala-Leu-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Gly-Val-Gly-NH2 | Gly-Val-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Val-Gly-Gly-NH2 | Val-Gly-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Ala-Ser-Gly-NH2 | Ala-Ser-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Ser-Leu-Gly-NH2 | Ser-Leu-Gly-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
| Ser-Pro-Thr-NH2 | Ser-Pro-Thr-NH2 | HIV-1 | Data not available | - | Claimed to inhibit viral capsid assembly. |
Mechanism of Action
The primary antiviral mechanism of this compound against HIV-1 is the interference with the proper formation of the viral capsid. This disruption of capsid assembly is a critical step in the viral lifecycle, leading to the production of non-infectious viral particles.
Furthermore, it has been discovered that this compound is a prodrug that is metabolized into the active compound, alpha-hydroxy glycineamide (αHGA). This active metabolite is responsible for the observed antiviral effects.
The proposed signaling pathway for the antiviral activity of this compound is depicted below:
Metabolic activation of this compound to inhibit HIV-1 capsid assembly.
Experimental Protocols
Antiviral Activity Assay (General Protocol)
A common method to assess the antiviral activity of compounds like this compound is the cell-based HIV replication assay.
-
Cell Culture: Human T-lymphocyte cell lines, such as HUT78 or MT-4, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., IIIB, SF-2) or HIV-2 (e.g., ROD) are propagated in the selected T-cell line to generate high-titer virus stocks. The viral titer is determined using methods like a p24 antigen ELISA.
-
Compound Preparation: this compound and its analogues are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.
-
Infection and Treatment: Cells are seeded in microtiter plates and infected with a predetermined amount of virus. Immediately after infection, the cells are treated with various concentrations of the test compounds. Control wells include uninfected cells, infected-untreated cells, and cells treated with a known antiretroviral drug (e.g., zidovudine).
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Measurement of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the cell culture supernatant, using an ELISA. Alternatively, the cytopathic effect (CPE) of the virus on the cells can be assessed using a cell viability assay (e.g., MTT or XTT).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. Cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for screening and evaluating the antiviral efficacy of peptide analogues.
Workflow for screening antiviral peptide analogues.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-HIV therapeutics that target viral capsid assembly. Its unique mechanism of action offers a potential advantage against HIV strains that are resistant to existing reverse transcriptase and protease inhibitors.
The limited availability of public data on a wide range of its analogues highlights a clear gap in the research landscape. A systematic structure-activity relationship (SAR) study, involving the synthesis and antiviral testing of a library of this compound analogues, is warranted. Such studies would be invaluable for:
-
Identifying analogues with improved potency and a better selectivity index.
-
Understanding the key structural features required for antiviral activity.
-
Optimizing pharmacokinetic properties for better in vivo efficacy.
Future research should focus on modifications at each position of the tripeptide, as well as alterations to the C-terminal amide, to explore the chemical space around this promising scaffold. These efforts could lead to the discovery of new and potent antiviral agents for the treatment of HIV-1 infection.
A Comparative Guide to the Structure-Activity Relationship of Gly-Pro-Glu (GPE) Derivatives as Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Gly-Pro-Glu (GPE), the N-terminal fragment of insulin-like growth factor-1 (IGF-1), has emerged as a promising candidate for the development of neuroprotective agents.[1][2] Its ability to offer protection in various models of neuronal injury has spurred extensive research into its structure-activity relationship (SAR) to develop analogues with enhanced therapeutic potential. This guide provides a comparative analysis of GPE derivatives, summarizing key quantitative data on their biological activity and detailing the experimental protocols used for their evaluation.
Overview of GPE and its Neuroprotective Effects
GPE has demonstrated neuroprotective properties in a range of in vitro and in vivo models of neurodegenerative diseases and brain injury.[1][2] While the precise mechanism of action is still under investigation, evidence suggests that GPE may exert its effects through modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[3][4] However, some studies suggest that the neuroprotective activity of GPE analogues does not directly correlate with their glutamate receptor binding affinity, indicating the involvement of other pathways.[5][6] Key research focuses on modifying the GPE backbone to improve metabolic stability and neuroprotective efficacy.[7]
Comparative Analysis of GPE Derivatives
The following tables summarize the structure-activity relationships of various GPE derivatives, focusing on modifications at the proline and glutamate residues. The data highlights the impact of these structural changes on NMDA receptor binding and neuroprotective activity.
Table 1: Structure-Activity Relationship of GPE Analogues Modified at the Proline Residue
| Compound | Modification | NMDA Receptor Binding Affinity (Ki, µM) | Neuroprotective Activity (% protection vs. NMDA-induced toxicity) | Reference |
| GPE (1) | - | 17 | 20.1 | [4] |
| 2 | Pro replaced with Cys[WMe,Mepro] (>98% cis conformation) | > 100 | Not reported | [4] |
| 3 | Pro replaced with Cys[WH,Hpro] (23:77 cis/trans ratio) | > 100 | Not reported | [4] |
| 4 | Pro replaced with (S)-α-methylproline (PMe) (trans-favored) | 18 | 28.5 | [4] |
| 5 | Pro replaced with 2,2-dimethylthiazolidine-4-carboxylate (dmP) (cis-favored) | 20 | Significant | [4] |
Table 2: Structure-Activity Relationship of GPE Analogues Modified at the Glutamate Residue
| Compound | Modification | NMDA Receptor Binding Affinity (Ki, µM) | Neuroprotective Activity (% protection vs. NMDA-induced toxicity) | Reference |
| GPE (1) | - | 17 | 20.1 | [4] |
| 8 | Glu replaced with D-Glu | 35 | Not reported | [4] |
| 9 | Glu replaced with Asp | 25 | Not reported | [4] |
| 10 | Glu replaced with D-Asp | 60 | Not reported | [4] |
Key Signalling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signalling pathway for GPE-mediated neuroprotection and a typical experimental workflow for evaluating the neuroprotective effects of GPE derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
4.1. NMDA Receptor Binding Assay
This assay measures the ability of GPE analogues to displace a radiolabeled ligand from the NMDA receptor.
-
Membrane Preparation: Crude synaptic membranes are typically prepared from rat forebrains. The tissue is homogenized in a buffered sucrose solution and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and stored at -80°C.
-
Binding Assay: The assay is performed in a buffer solution containing the prepared membranes, a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of the GPE analogue.[8]
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the GPE analogue that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the binding affinity (Ki).[8]
4.2. Neuroprotection Assay (NMDA-induced excitotoxicity)
This assay assesses the ability of GPE analogues to protect neurons from cell death induced by NMDA.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rats. The cells are plated on culture dishes coated with a substrate to promote attachment and growth.
-
Treatment: After a period of maturation in culture, the neurons are pre-incubated with varying concentrations of the GPE analogue for a specific duration. Subsequently, NMDA is added to the culture medium to induce excitotoxicity. Control cultures are treated with vehicle or the GPE analogue alone.
-
Assessment of Cell Viability: Cell viability is typically assessed 24 hours after NMDA exposure using methods such as the MTT assay or by counting the number of surviving neurons after staining with a viability dye (e.g., trypan blue or calcein-AM).
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the GPE analogue and NMDA to that of cells treated with NMDA alone.
Summary of Structure-Activity Relationships
The data presented in the tables reveals several key insights into the SAR of GPE derivatives:
-
Proline Ring Conformation: The puckering of the proline ring appears to be a critical determinant for both NMDA receptor binding and neuroprotective effects.[4] Modifications that alter this conformation can significantly impact activity. However, the preference for cis or trans rotamers around the Gly-Pro peptide bond does not seem to be crucial for interaction with the NMDA receptor.[4]
-
Glutamate Residue: Modifications to the C-terminal glutamate residue generally lead to a decrease in NMDA receptor binding affinity.[4] This suggests that the glutamate moiety is essential for receptor interaction.
-
Metabolic Stability: Introduction of isosteres of the amide bond, such as an aminomethylene unit, can significantly increase the plasma half-life of GPE analogues compared to the parent peptide.[7] This is a crucial factor for developing clinically viable drug candidates.
References
- 1. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. The neuroprotective activity of GPE tripeptide analogues does not correlate with glutamate receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel analogues of Gly-l-Pro-l-Glu (GPE) as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Guide to HIV-1 Inhibition: H-Gly-Pro-Gly-NH2 and Alternative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HIV-1 inhibitory mechanism of the tripeptide H-Gly-Pro-Gly-NH2 with other established and emerging classes of antiretroviral agents. Quantitative data, detailed experimental protocols, and visual representations of inhibitory pathways are presented to facilitate objective comparison and inform future research and development efforts.
Introduction to this compound
This compound is a tripeptide that has demonstrated inhibitory activity against HIV-1. Its primary mechanism of action is the interference with the formation of the viral capsid, a critical structure for viral replication.[1] This guide will compare its efficacy and mechanism to a range of other HIV-1 inhibitors, providing a broader context for its potential as an antiretroviral agent.
Quantitative Comparison of HIV-1 Inhibitors
The following table summarizes the 50% effective concentration (EC50) values for this compound and a selection of alternative HIV-1 inhibitors. Lower EC50 values indicate greater potency.
| Inhibitor Class | Compound | Mechanism of Action | EC50 Value | Target HIV Strain(s) | Cell Line |
| Capsid Inhibitor | This compound | Interferes with capsid formation | 35 µM | HIV-1 IIIB | - |
| 30 µM | HIV-2 ROD | - | |||
| Lenacapavir (GS-6207) | Binds to capsid protein, disrupting multiple stages of the viral lifecycle | 30 - 190 pM | Multiple | Lymphoblastoid cell lines, PBMCs, CD4+ T-lymphocytes | |
| GSK878 | Binds to the mature capsid hexamer | 39 pM | HIV-1 reporter virus | MT-2 cells | |
| Entry Inhibitor | Maraviroc | CCR5 co-receptor antagonist | Varies by viral strain | CCR5-tropic HIV-1 | - |
| Enfuvirtide (T-20) | Fusion inhibitor, binds to gp41 | Varies by viral strain | HIV-1 | - | |
| Integrase Inhibitor | Raltegravir | Inhibits the strand transfer step of integration | Varies by viral strain | HIV-1 and HIV-2 | - |
| Dolutegravir | Inhibits the strand transfer step of integration | Varies by viral strain | HIV-1 | - | |
| Protease Inhibitor | Lopinavir | Inhibits HIV-1 protease, preventing cleavage of Gag and Gag-Pol polyproteins | Varies by viral strain | HIV-1 | - |
| Ritonavir | Inhibits HIV-1 protease | Varies by viral strain | HIV-1 | - | |
| Maturation Inhibitor | Bevirimat | Inhibits the final step of Gag processing, specifically the cleavage of CA from SP1 | ~0.02 µM (IC50) | HIV-1 | - |
| Vivecon (MPC-9055) | Inhibits viral maturation | Varies by viral strain | HIV-1 | - |
Mechanisms of HIV-1 Inhibition and Experimental Workflows
The following diagrams illustrate the HIV-1 replication cycle and the points of intervention for different classes of inhibitors, as well as standardized workflows for key experimental assays used to evaluate their efficacy.
Figure 1: The HIV-1 replication cycle and points of intervention for various inhibitor classes.
Figure 2: Standard workflow for an HIV-1 p24 antigen capture ELISA.
Figure 3: General workflow for a cell-cell fusion assay.
Detailed Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This protocol is a representative sandwich ELISA for the quantification of HIV-1 p24 antigen in cell culture supernatants.
Materials:
-
96-well microplate coated with a monoclonal antibody to HIV-1 p24
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Samples and p24 standards
-
Biotinylated polyclonal anti-p24 detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Wells are pre-coated with anti-p24 capture antibody.
-
Washing: Wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wasting: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.
Cell-Cell Fusion Assay
This protocol describes a common method to assess the inhibition of HIV-1 Env-mediated cell-cell fusion.
Materials:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene)
-
Effector cells (e.g., HEK293T cells)
-
Plasmids encoding HIV-1 Env and Tat
-
Transfection reagent
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Target Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Effector Cell Transfection: Co-transfect HEK293T cells with plasmids expressing the desired HIV-1 Env and Tat.
-
Inhibitor Addition: On the day of the assay, add serial dilutions of the test inhibitor to the TZM-bl cells and incubate for 1 hour.
-
Co-culture: Add the transfected effector cells to the wells containing the target cells and inhibitor.
-
Fusion Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion and transactivation of the luciferase reporter gene.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer. The reduction in luciferase signal in the presence of the inhibitor corresponds to its fusion-inhibiting activity.
In Vitro HIV-1 Integrase Assay
This protocol outlines a non-radioactive method for measuring the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Target DNA (labeled with a different tag, e.g., DIG)
-
Streptavidin-coated 96-well plates
-
Assay buffer (containing MnCl2 or MgCl2)
-
Anti-DIG antibody conjugated to HRP
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Donor DNA Immobilization: Incubate streptavidin-coated wells with biotinylated donor DNA to immobilize it.
-
Washing: Wash wells to remove unbound donor DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Washing: Wash wells to remove unbound integrase.
-
Inhibitor Incubation: Add test inhibitors to the wells and incubate.
-
Strand Transfer Reaction: Add the labeled target DNA and incubate to allow the strand transfer reaction to occur.
-
Washing: Wash wells to remove un-integrated target DNA.
-
Detection: Add anti-DIG-HRP antibody and incubate.
-
Washing: Wash wells to remove unbound antibody.
-
Signal Development: Add TMB substrate and stop the reaction with Stop Solution.
-
Reading: Read the absorbance at 450 nm. A decrease in signal indicates inhibition of integrase activity.
Fluorometric HIV-1 Protease Assay
This protocol describes a fluorometric assay to measure the activity of HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate (a peptide containing a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant HIV-1 protease.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the protease.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Acquisition: Measure the increase in fluorescence over time at regular intervals. The rate of increase in fluorescence is proportional to the protease activity.
-
Data Analysis: Calculate the initial reaction velocities from the kinetic reads. The percentage of inhibition is determined by comparing the velocities in the presence of the inhibitor to the velocity of the control (no inhibitor).
Conclusion
This compound represents a class of HIV-1 inhibitors that target viral capsid formation. While it demonstrates inhibitory activity, its potency is significantly lower than that of newer capsid inhibitors like Lenacapavir. This guide provides the necessary data and protocols for researchers to objectively compare this compound with a range of alternative HIV-1 inhibitors, each with its unique mechanism of action. The provided experimental workflows offer standardized methods for the in-house evaluation of these and other novel antiretroviral compounds. The continued exploration of diverse inhibitory mechanisms is crucial for the development of more effective and resilient HIV-1 therapies.
References
Cross-validation of H-Gly-Pro-Gly-NH2 Antiviral Activity in T-lymphoid and Promonocytic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of the tripeptide H-Gly-Pro-Gly-NH2 against different strains of the Human Immunodeficiency Virus (HIV) in distinct cell line models. The data presented herein is compiled from published research to facilitate an objective evaluation of the peptide's potential as an antiviral agent.
Quantitative Data Summary
The antiviral efficacy of this compound was evaluated against two strains of HIV, HIV-1 IIIB and HIV-2 ROD. The half-maximal effective concentration (EC50) values, which represent the concentration of the peptide required to inhibit 50% of viral activity, were determined in susceptible cell lines.
| Cell Line | Virus Strain | EC50 (µM) |
| HUT78 | HIV-1 IIIB | 35 |
| HUT78 | HIV-2 ROD | 30 |
| ACH-2 | HIV-1 | Not specified |
Data sourced from MedChemExpress, citing Andersson E, et al. Antiviral research, 2004.[1][2]
Experimental Protocols
The following methodologies are based on standard antiviral assays and the available information on the evaluation of this compound.
Cell Lines and Virus Culture
-
Cell Lines:
-
HUT78: A human T-cell lymphoma cell line, which is highly permissive to HIV-1 and HIV-2 infection.
-
ACH-2: A human T-cell leukemia cell line that is chronically infected with a single integrated copy of the HIV-1 provirus. These cells are often used to study viral latency and reactivation.
-
-
Virus Strains:
-
HIV-1 IIIB: A laboratory-adapted strain of HIV-1.
-
HIV-2 ROD: A prototype strain of HIV-2.
-
-
Cell Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Antiviral Activity Assay (HUT78 cells)
-
HUT78 cells were seeded in 96-well plates.
-
Cells were infected with either HIV-1 IIIB or HIV-2 ROD in the presence of serial dilutions of this compound (e.g., 5, 20, 100 µM).[2]
-
A control group of cells was infected with the virus in the absence of the peptide.
-
The plates were incubated for a period suitable for viral replication (typically 3-7 days).
-
Supernatants were collected, and the extent of viral replication was quantified using a p24 antigen capture ELISA. The p24 antigen is a core protein of HIV and its concentration in the culture supernatant is proportional to the amount of virus.
-
The EC50 values were calculated by plotting the percentage of inhibition of p24 production against the log concentration of the peptide and fitting the data to a dose-response curve.
Mechanism of Action Study (ACH-2 cells)
-
ACH-2 cells were cultured in the presence of this compound (e.g., 100 µM).[2]
-
After a suitable incubation period, virus particles were harvested from the cell culture supernatant.
-
The morphology of the viral particles was examined using transmission electron microscopy (TEM).
-
The study observed that treatment with this compound resulted in the destruction of the HIV-1 virus particle capsid.[2]
Visualizations
Proposed Mechanism of Action
The primary mechanism by which this compound is thought to exert its antiviral effect is by interfering with the proper formation and stability of the viral capsid.
Caption: Proposed interference of this compound with HIV capsid formation.
Experimental Workflow for Antiviral Assay
The following diagram outlines the general steps involved in determining the EC50 of this compound.
Caption: General experimental workflow for the antiviral activity assay.
References
A Comparative Analysis of Pro-Leu-Gly-NH2 and H-Gly-Pro-Gly-NH2: A Review of Current Data and a Framework for Future Research
A comprehensive review of the existing scientific literature reveals a significant disparity in the available experimental data for Pro-Leu-Gly-NH2 and H-Gly-Pro-Gly-NH2. Pro-Leu-Gly-NH2, also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1) or Melanostatin, is a well-characterized neuropeptide with a broad range of biological activities.[1][2] In stark contrast, this compound is a peptide for which there is a notable absence of published experimental data regarding its physiological effects and biochemical properties. This guide, therefore, presents a thorough analysis of Pro-Leu-Gly-NH2, based on available research, and proposes a comparative framework that outlines the necessary experimental investigations to elucidate the potential similarities and differences with this compound.
I. Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of the two tripeptides. While experimental data for this compound is lacking, theoretical values can be calculated based on its amino acid sequence.
| Property | Pro-Leu-Gly-NH2 | This compound (Theoretical) |
| Molecular Formula | C14H25N3O3 | C9H16N4O3 |
| Molecular Weight | 283.37 g/mol | 228.25 g/mol |
| Amino Acid Sequence | Proline-Leucine-Glycine-Amide | Glycine-Proline-Glycine-Amide |
II. Biological Activity and Physiological Effects of Pro-Leu-Gly-NH2 (MIF-1)
Pro-Leu-Gly-NH2 is an endogenous tripeptide derived from the cleavage of oxytocin and exhibits a range of effects on the central nervous system (CNS).[1] Its primary functions include modulating dopamine receptor activity and exhibiting anti-Parkinsonian, antidepressant, and nootropic effects.[1][2]
Dopamine Receptor Modulation
A significant body of research has focused on the ability of Pro-Leu-Gly-NH2 to act as a positive allosteric modulator of dopamine D2 and D4 receptors.[1][3] This modulation enhances the binding of dopamine agonists to their receptors.[4][5][6]
Table 1: Effect of Pro-Leu-Gly-NH2 Analogues on Dopamine Receptor Agonist Binding
| Analogue | Concentration | Enhancement of ADTN Binding | Reference |
| Pro-Ahx-Gly-NH2 | 0.1 µM | 16% | [5] |
| Pro-Phe-Gly-NH2 | 1 µM | 31% | [5] |
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a dopamine receptor agonist. Ahx (L-2-aminohexanoic acid) and Phe (L-phenylalanine) are amino acid substitutions for Leucine.
Signaling Pathways
The cellular mechanisms of Pro-Leu-Gly-NH2 action involve the modulation of multiple signaling pathways. Treatment with MIF-1 has been shown to induce a transient increase in phosphorylated ERK (pERK) and a biphasic change in phosphorylated STAT3 (pSTAT3), ultimately leading to an increase in c-Fos expression in various brain regions.[2]
Central Nervous System Effects
Clinical and preclinical studies have suggested the therapeutic potential of Pro-Leu-Gly-NH2 in conditions such as Parkinson's disease and depression.[2] It has also been shown to antagonize the effects of opioids and can influence tolerance to morphine-induced antinociception.[1][7]
III. A Proposed Framework for the Comparative Analysis of this compound
Given the absence of experimental data for this compound, a direct comparison is not currently possible. However, a logical starting point for investigation would be to assess whether it shares any of the well-documented activities of Pro-Leu-Gly-NH2. The following experimental workflows are proposed.
Experimental Workflow: In Vitro Dopamine Receptor Binding Assay
This experiment would determine if this compound can modulate the binding of a dopamine agonist to its receptor, similar to Pro-Leu-Gly-NH2.
Experimental Protocols
Dopamine Receptor Binding Assay:
-
Membrane Preparation: Striatal tissue from a suitable animal model (e.g., rat) is homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing dopamine receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Assay: In a multi-well plate, the striatal membranes are incubated with a fixed concentration of a radiolabeled dopamine agonist (e.g., [3H]ADTN) in the presence of varying concentrations of either Pro-Leu-Gly-NH2, this compound, or a vehicle control.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow for binding equilibrium to be reached.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled dopamine agonist) from the total binding. The data are then analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) in the presence and absence of the test peptides.
IV. Future Directions and Conclusion
The current body of scientific literature provides a solid foundation for understanding the biological roles of Pro-Leu-Gly-NH2. Its activities as a modulator of the dopaminergic system highlight its potential as a lead compound for the development of therapeutics for neurological and psychiatric disorders.
The significant gap in our knowledge regarding this compound underscores the need for foundational research to characterize this peptide. The proposed experimental framework provides a starting point for such investigations. A systematic comparison of these two structurally similar tripeptides could yield valuable insights into the structure-activity relationships of small peptides that modulate CNS function. Future studies should aim to not only perform the in vitro assays described but also to investigate the in vivo effects of this compound on animal models of Parkinson's disease, depression, and cognitive function, mirroring the extensive research conducted on Pro-Leu-Gly-NH2. Such a comparative approach will be crucial in determining whether this compound represents a novel bioactive peptide or an inactive structural analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative effects of Pro-Leu-Gly-NH2 and cyclo(Leu-Gly) administered orally on the development of tolerance to the analgesic effect of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 4. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
- 6. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on the supersensitivity of dopamine receptors in brain induced by chronic administration of haloperidol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of H-Gly-Pro-Gly-NH2: An Analysis of Available In Vitro and In Vivo Data
Initial searches for efficacy data on H-Gly-Pro-Gly-NH2 did not yield specific studies detailing its biological activity, either in cellular models (in vitro) or in whole organisms (in vivo). The scientific literature is rich with data on other Gly-Pro containing peptides, such as Gly-Pro-Glu (GPE), Pro-Gly-Pro (PGP), and collagen-derived Gly-Pro-Hyp. These related peptides have shown a range of activities, including neuroprotection and modulation of extracellular matrix components. However, the substitution of the C-terminal amino acid and the presence of a C-terminal amide in this compound introduce unique structural and chemical properties. These differences make it scientifically unsound to extrapolate the efficacy of other peptides to this compound without direct experimental evidence.
One study identified the use of Gly-Pro-Gly-NH2 (GPG-NH2) in molecular dynamics simulations. These computational studies focused on the peptide's hydration and structural conformation, providing insights into its fundamental physicochemical properties. While valuable for understanding the molecule's behavior at a sub-atomic level, this research does not provide data on its biological efficacy.
The absence of published in vivo and in vitro efficacy data for this compound prevents the creation of a detailed comparison guide as originally requested. Key elements such as quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be generated without foundational research.
To address the user's core interest, future research should focus on establishing the foundational efficacy profile of this compound. The following experimental workflow is proposed as a starting point for researchers and drug development professionals.
Proposed Experimental Workflow for this compound Efficacy Testing
Caption: Proposed workflow for evaluating the efficacy of this compound.
This proposed workflow outlines a logical progression from initial in vitro screening to more complex in vivo studies. The in vitro phase is crucial for determining the basic biological activity and mechanism of action, while the in vivo phase provides data on efficacy and safety in a whole organism.
Benchmarking H-Gly-Pro-Gly-NH2: A Comparative Analysis Against Established Antiviral Peptides
For Immediate Release
This guide provides a comprehensive benchmark analysis of the synthetic peptide H-Gly-Pro-Gly-NH2 against well-established antiviral agents. Intended for researchers, scientists, and professionals in drug development, this document offers a side-by-side comparison of antiviral efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antiviral Activity
The antiviral potency of this compound and selected comparator molecules against Human Immunodeficiency Virus Type 1 (HIV-1) is summarized below. The data highlights the concentration required to inhibit viral replication by 50% (IC50) or the effective concentration for 50% of the maximal response (EC50).
| Compound | Virus Target | Assay Type | IC50 / EC50 Range | Notes |
| This compound | HIV-1 | Cell-based viral replication | 2.7 - 37 µM[1][2] | Effective against laboratory strains and clinical isolates. |
| Enfuvirtide (T-20) | HIV-1 | Cell-cell fusion assay | 23 ± 6 nM[3] | A well-characterized fusion inhibitor. |
| Zidovudine (AZT) | HIV-1 | Cell-based viral replication | 0.003 - >2.0 µM[4] | Efficacy is highly dependent on the viral strain's resistance profile. |
| Ritonavir | HIV-1 / HIV-2 | Cell-based viral replication | EC50: 0.022 - 0.13 µM (HIV-1)[1] | A protease inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. Below are outlines of standard assays used to determine the inhibitory concentrations presented above.
HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay is widely used to quantify the ability of a compound to inhibit HIV-1 entry into host cells.
-
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain Tat-responsive luciferase and β-galactosidase reporter genes.
-
Virus: A panel of well-characterized HIV-1 Env-pseudotyped viruses or replication-competent laboratory strains.
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the test peptide (e.g., this compound) are prepared.
-
A standardized amount of HIV-1 is pre-incubated with the peptide dilutions for a defined period (e.g., 1 hour at 37°C).
-
The peptide-virus mixture is then added to the TZM-bl cells.
-
After 48 hours of incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer. A reduction in luciferase signal compared to virus-only controls indicates neutralization.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the peptide concentration that causes a 50% reduction in luciferase activity.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a substance to neutralize a virus and prevent the formation of plaques (areas of cell death).
-
Cell Line: A cell line susceptible to the specific virus being tested (e.g., Vero cells for Herpes Simplex Virus, or specific CD4+ T-cell lines for HIV-1).
-
Procedure:
-
A confluent monolayer of susceptible cells is prepared in multi-well plates.
-
Serial dilutions of the test compound are mixed with a known quantity of the virus (typically 50-100 plaque-forming units).
-
This mixture is incubated for a set period to allow for neutralization.
-
The cell monolayer is then inoculated with the virus-compound mixture.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
The plates are incubated until visible plaques are formed.
-
Cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the control wells with no compound.
Tissue Culture Infectious Dose 50 (TCID50) Assay
This assay determines the virus titer by measuring the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It can be adapted to measure the inhibitory effect of a compound.
-
Cell Line: A cell line that exhibits a clear CPE upon viral infection.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
Serial dilutions of the virus are prepared and added to the cells. To test an antiviral, a fixed amount of virus is pre-incubated with serial dilutions of the compound.
-
The plates are incubated for a period sufficient to observe CPE (typically 3-7 days).
-
Each well is scored as positive or negative for CPE.
-
-
Data Analysis: The TCID50 is calculated using a statistical method, such as the Reed-Muench or Spearman-Kärber formula, to determine the virus dilution that infects 50% of the cell cultures. The IC50 of the antiviral compound is the concentration that reduces the viral titer by 50%.
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in antiviral peptide benchmarking, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro antiviral peptide screening.
References
- 1. The nontoxic tripeptide glycyl-prolyl-glycine amide inhibits the replication of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Effect of the tri-peptide glycyl-prolyl-glycine amide on HIV-1 replication - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. Glycine-amide is an active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycine-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of H-Gly-Pro-Gly-NH2: A Procedural Guide
The cornerstone of a safe disposal strategy is to treat H-Gly-Pro-Gly-NH2 as a chemical waste product. This approach necessitates adherence to institutional and local regulations for hazardous waste management. Before commencing any disposal procedures, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all applicable guidelines.
Immediate Safety and Handling
Prior to disposal, always handle this compound with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. While the acute toxicity of this specific peptide is not well-documented, minimizing exposure is a prudent safety measure. In the event of a spill, the area should be cleaned promptly, and all materials used in the cleanup should also be treated and disposed of as hazardous chemical waste.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste is a foundational step in the disposal process. All materials that have come into contact with this compound must be collected in designated, leak-proof hazardous waste containers.
Experimental Protocol for Waste Collection:
-
Solid Waste Collection : Place all contaminated solid materials, including any unused or expired peptide, weighing paper, contaminated gloves, and pipette tips, directly into a designated solid chemical waste container. This container should be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings.
-
Liquid Waste Collection : Collect all aqueous and organic solutions containing the peptide in a separate, sealed, and clearly labeled liquid chemical waste container. It is crucial not to mix different types of solvent waste unless explicitly permitted by your institution's EHS guidelines. The label should include the chemical name, the solvent(s) used, and the approximate concentration of the peptide.
-
Sharps Waste : Any needles or other sharp objects contaminated with this compound should be disposed of in an approved sharps container.
-
Storage : Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area. Ensure that incompatible chemicals are not stored in close proximity.
-
Disposal : Once the waste container is full or reaches its designated storage time limit, contact your institution's EHS office to arrange for professional pickup and disposal.
It is strongly advised against disposing of this compound or its solutions down the drain unless explicit approval has been granted by institutional EHS and local authorities.[1]
Quantitative Disposal Data
Due to the absence of a specific, publicly available Safety Data Sheet for this compound, quantitative disposal limits, such as concentration thresholds for drain disposal, cannot be provided. The most conservative and recommended approach is to treat all forms and concentrations of this peptide as chemical waste.
| Parameter | Guideline | Source |
| Disposal Route | Institutional Environmental Health and Safety (EHS) office or licensed hazardous waste disposal company. | General Laboratory Best Practices[1] |
| Drain Disposal | Not recommended without explicit approval from institutional EHS and local authorities. | General Laboratory Best Practices[1] |
| Solid Waste | Collect in a designated, labeled solid chemical waste container. | General Laboratory Best Practices[2] |
| Liquid Waste | Collect in a designated, labeled liquid chemical waste container. | General Laboratory Best Practices[2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste materials.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling H-Gly-Pro-Gly-NH2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the peptide H-Gly-Pro-Gly-NH2, including operational and disposal plans. Given that specific toxicity data for many novel peptides are often unavailable, a cautious approach, treating the compound as potentially hazardous, is recommended.[1]
Personal Protective Equipment (PPE) and Handling
When working with this compound, especially in its lyophilized or powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
Core Personal Protective Equipment:
-
Eye Protection: Chemical safety glasses or goggles should be worn to protect against accidental splashes or airborne particles.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1][2][3] It is important to note that no single glove type protects against all chemicals, so selection should be based on the specific solvents being used.[2]
-
Protective Clothing: A lab coat or other protective clothing must be worn to cover exposed skin.[1][3][4] For larger quantities, long-sleeved shirts and pants are advisable.[3]
-
Respiratory Protection: When handling the powder outside of a dedicated containment unit, a dust respirator or a breathing apparatus should be used to prevent inhalation of airborne particles.[3][5]
Work Environment:
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]
Operational Plan: Step-by-Step Handling Protocol
Proper handling from reception to storage is critical for maintaining the integrity of the peptide and the safety of laboratory personnel.
Receiving and Storage:
-
Initial Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Temperature Equilibration: Before opening, allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator.[5] This prevents condensation and moisture absorption, which can degrade the peptide.[5]
-
Long-Term Storage: For long-term storage, keep the lyophilized powder in a tightly sealed container in a dark, dry environment at -20°C or, preferably, -80°C.[6]
-
Short-Term Storage: For short-term use, the peptide can be stored at 4°C.[5]
Weighing and Reconstitution:
-
Weighing: Perform weighing of the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[5]
-
Reconstitution: When preparing a solution, use an appropriate sterile buffer, typically with a pH between 5 and 6, to enhance stability.[4] For peptides with unknown solubility, it is advisable to test with a small amount first.[4]
-
Solution Storage: Peptide solutions are significantly less stable than the lyophilized form.[4] If immediate use is not possible, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] It is generally not recommended to store peptides in solution for extended periods.[5][6]
Disposal Plan: Managing this compound Waste
Due to the often-unknown biological and toxicological properties of synthetic peptides, all waste contaminated with this compound must be treated as hazardous chemical waste.[1]
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with the peptide, such as weigh boats, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated peptide solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any needles or other sharps used in the handling of the peptide should be disposed of in a designated sharps container.
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for collection by the Environmental Health and Safety (EHS) office.[7]
-
If the peptide was used in experiments involving biological materials, the waste may need to be treated as biohazardous waste, potentially requiring decontamination, such as autoclaving, before chemical waste disposal.[1]
-
The primary method for the ultimate disposal of peptide-based compounds is typically incineration by a licensed facility to ensure complete destruction.[7]
Quantitative Data Summary
| Parameter | Recommendation | Citation |
| Long-Term Storage (Lyophilized) | -20°C to -80°C | [6] |
| Short-Term Storage (Lyophilized) | 4°C | [5] |
| Solution Storage | -20°C to -80°C (in aliquots) | [4] |
| Optimal pH for Solution | 5-6 | [4] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.ie [hsa.ie]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. bachem.com [bachem.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
